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  • Product: 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride

Core Science & Biosynthesis

Foundational

Pharmacodynamic and Mechanistic Profiling of 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Derivatives

Executive Summary 2,6-Diamino-2,3,6-trideoxy-D-ribo-hexose, commonly referred to as nebrosamine or tobrosamine, is a highly specialized amino sugar pharmacophore. It serves as the critical structural determinant in sever...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,6-Diamino-2,3,6-trideoxy-D-ribo-hexose, commonly referred to as nebrosamine or tobrosamine, is a highly specialized amino sugar pharmacophore. It serves as the critical structural determinant in several potent aminoglycoside antibiotics, most notably Tobramycin (Nebramycin Factor 6)[1]. Positioned at the 4-O linkage of a central 2-deoxystreptamine (DOS) ring, this moiety drives the polycationic interactions required for high-affinity binding to bacterial ribosomal RNA[2]. This technical guide dissects the physicochemical properties, dual-action mechanisms, and rigorous validation protocols essential for developing and evaluating nebrosamine derivatives in modern antimicrobial drug discovery.

Structural and Physicochemical Determinants of Activity

The biological efficacy of nebrosamine derivatives is fundamentally governed by the protonation states of its two primary amines: N-2' and N-6'[2]. Because electrostatic interaction with the negatively charged sugar-phosphate backbone of RNA is the primary driver of binding, the pKa values of these specific amines dictate the molecule's net charge at the physiological pH of the infection site[2].

Recent multinuclear (1H, 13C, and 15N HMBC) NMR titration studies have precisely mapped these ionization constants[3]. The N-6' amine exhibits the highest basicity, ensuring it is almost entirely protonated at pH 7.4, acting as the primary electrostatic anchor[4].

Table 1: pKa Values and Protonation States of Tobramycin Amino Groups

Amine PositionLocation RingAverage pKa ValueProtonation State at pH 7.4Functional Role
N-6' Nebrosamine 9.10>98% ProtonatedPrimary A-site rRNA anchoring[4]
N-2' Nebrosamine 7.75~69% ProtonatedDeep groove stabilization[4]
N-3'' Kanosamine7.68~65% ProtonatedSecondary electrostatic binding[4]
N-1 2-Deoxystreptamine7.55~58% ProtonatedDOS ring orientation[4]
N-3 2-Deoxystreptamine6.70~16% ProtonatedMinimal direct rRNA interaction[4]

Data synthesized from established multinuclear NMR spectroscopic profiles[3].

Primary Mechanism of Action: Ribosomal A-Site Decoding

The primary bactericidal mechanism of nebrosamine-containing compounds is the catastrophic disruption of protein translation fidelity[5].

During normal translation, the decoding aminoacyl site (A-site) of the 16S rRNA within the 30S ribosomal subunit undergoes a conformational change only when a cognate tRNA binds. This change involves the "flipping out" of two highly conserved adenine residues (A1492 and A1493)[6].

When a 2,6-diamino-2,3,6-trideoxy-D-ribo-hexose derivative enters the cell, its protonated N-6' and N-2' amines bind directly into the deep groove of the A-site[6]. This binding artificially stabilizes the fully bulged-out conformation of A1492 and A1493 in the absence of a cognate tRNA[6]. Consequently, the thermodynamic barrier for near-cognate tRNA binding is drastically lowered. The ribosome begins to rapidly incorporate incorrect amino acids into the nascent polypeptide chain, leading to the accumulation of misfolded, toxic proteins that trigger bacterial cell death[5].

MOA A Nebrosamine Derivative B Binding to 16S rRNA (A-Site Deep Groove) A->B Electrostatic Anchoring (N-6') C Stabilization of A1492 & A1493 B->C Conformational Lock D mRNA Misreading & Translation Error C->D Loss of Fidelity E Proteotoxic Stress & Cell Death D->E Irreversible Damage

Figure 1: Ribosomal A-Site Decoding Disruption by Nebrosamine Derivatives.

Secondary Mechanism: Outer Membrane Permeabilization

Beyond ribosomal inhibition, nebrosamine derivatives exhibit a secondary, rapid bactericidal effect against Gram-negative pathogens like Pseudomonas aeruginosa[1]. The highly polycationic nature of the molecule allows it to competitively displace divalent cations (Mg2+ and Ca2+) that bridge adjacent lipopolysaccharide (LPS) molecules in the outer membrane[5]. This displacement disrupts membrane integrity, creating transient pores that facilitate further drug uptake—a process known as the "self-promoted uptake pathway"[5].

Self-Validating Experimental Protocols

To rigorously evaluate the pharmacodynamics of novel nebrosamine derivatives, researchers must employ orthogonal, self-validating assays. The following protocols are designed to establish direct causality between physical binding and functional miscoding.

Protocol 1: Isothermal Titration Calorimetry (ITC) for rRNA Binding Affinity

Causality & Trustworthiness: ITC is the gold standard for binding kinetics because it provides a complete thermodynamic profile (ΔG, ΔH, -TΔS, and stoichiometry, n) in a single, label-free experiment. By dialyzing both the ligand and the RNA in the exact same buffer, the protocol self-validates by eliminating heat artifacts caused by buffer mismatch, ensuring the measured heat is exclusively from the binding event.

Step-by-Step Methodology:

  • Construct Preparation: Synthesize a 27-nucleotide RNA oligomer mimicking the E. coli 16S rRNA A-site.

  • Co-Dialysis (Critical Step): Dialyze both the RNA construct and the nebrosamine derivative overnight against an identical buffer (10 mM sodium phosphate, 100 mM NaCl, pH 7.4) at 4°C.

  • Degassing: Degas both solutions for 15 minutes to prevent microbubble formation during titration, which would cause erratic heat spikes.

  • Titration: Load the RNA (e.g., 20 μM) into the sample cell and the ligand (e.g., 500 μM) into the injection syringe. Perform 20-25 injections of 2 μL each at 25°C, with 120-second intervals to allow the baseline to stabilize.

  • Data Analysis: Integrate the injection peaks and fit the normalized heat data to an independent one-site binding model to extract the dissociation constant ( Kd​ ).

ITC_Workflow Step1 Synthesize 16S rRNA A-site Oligonucleotide Step3 Co-Dialysis in ITC Buffer (pH 7.4) Step1->Step3 Step2 Prepare Nebrosamine Ligand Solution Step2->Step3 Step4 Titrate Ligand into rRNA Cell (25°C) Step3->Step4 Step5 Analyze Thermogram (Extract Kd, ΔH, ΔS) Step4->Step5

Figure 2: Self-Validating ITC Workflow for RNA-Ligand Thermodynamics.

Protocol 2: In Vitro Translation Misreading Assay

Causality & Trustworthiness: This assay directly links the physical binding event observed in ITC to the functional consequence (loss of translation fidelity). By normalizing the data against a wild-type luciferase control, the system self-corrects for general translation inhibition, isolating the specific miscoding effect.

Step-by-Step Methodology:

  • System Setup: Utilize a cell-free E. coli transcription-translation system (S30 extract).

  • Reporter Selection: Employ a mutant Firefly Luciferase plasmid containing a premature stop codon (e.g., UAA) at a critical active site position (e.g., residue 190).

  • Dose-Response Incubation: Incubate the system with varying concentrations of the nebrosamine derivative (0.1 μM to 50 μM) for 60 minutes at 37°C.

  • Quantification: Add luciferin substrate and measure luminescence. A restoration of luminescence indicates drug-induced read-through of the stop codon (miscoding).

  • Normalization: Run a parallel assay using wild-type luciferase. Divide the mutant luminescence by the wild-type luminescence to calculate the specific miscoding index.

Quantitative Data Summary

Table 2: Quantitative Efficacy Benchmarks for Tobramycin (Nebramycin Factor 6)

MetricValueBiological Significance
A-Site Binding Affinity ( Kd​ ) ~1.5 - 3.0 μMHigh-affinity interaction driving miscoding[2]
MIC (P. aeruginosa) ≤ 3.12 μg/mLPotent clinical efficacy against Gram-negative strains[1]
Outer Membrane Disruption Occurs at > 4x MICSecondary bactericidal mechanism via cation displacement[5]

Note: Degradation of the parent compound via base hydrolysis can yield isolated nebrosamine and 2-deoxystreptamine, which lack potent antimicrobial activity and are monitored as impurities via pulsed electrochemical detection (PED)[7].

References
  • Meyer, R. D., Young, L. S., & Armstrong, D. (1971). Tobramycin (Nebramycin Factor 6): In Vitro Activity Against Pseudomonas aeruginosa. Applied Microbiology. URL:[Link]

  • Muhamadejevs, R., et al. (2024). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. ACS Omega. URL:[Link]

  • Blagbrough, I. S., et al. (2020). Individual pKa Values of Tobramycin, Kanamycin B, Amikacin, Sisomicin, and Netilmicin Determined by Multinuclear NMR Spectroscopy. ACS Omega. URL:[Link]

  • Manyanga, V., et al. (2013). Improved reversed phase liquid chromatographic method with pulsed electrochemical detection for tobramycin in bulk and pharmaceutical formulation. Journal of Pharmaceutical Analysis. URL:[Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride

Application Note: HPLC Method Development for 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride Executive Summary The quantification and impurity profiling of aminoglycoside antibiotics and their degradation produ...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC Method Development for 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride

Executive Summary

The quantification and impurity profiling of aminoglycoside antibiotics and their degradation products present unique analytical challenges. 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride (commonly known as Nebrosamine dihydrochloride) is a critical structural fragment and recognized impurity of tobramycin[]. As a highly polar, basic amino sugar lacking a UV-absorbing chromophore, it defies conventional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

This application note provides a comprehensive, self-validating framework for the chromatographic retention and universal detection of this compound. By leveraging Ion-Pairing RP-HPLC (IP-RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD), analytical scientists can achieve robust, ICH-compliant quantification suitable for pharmaceutical quality control and degradation pathway elucidation[2].

Physicochemical Profiling & Method Rationale

To develop a robust method, experimental choices must be grounded in the physicochemical reality of the analyte.

The Retention Challenge (Polarity & pKa): Nebrosamine contains two primary amine groups. At physiological and acidic pH, these amines are fully protonated, rendering the molecule a highly hydrophilic dication. On a standard C18 stationary phase, this compound will elute in the void volume ( t0​ ), making quantification impossible.

  • The Solution: We must either mask the charge to increase hydrophobicity using Ion-Pairing RP-HPLC , or embrace the polarity using HILIC . When using IP-RP-HPLC, Heptafluorobutyric acid (HFBA) is preferred over Trifluoroacetic acid (TFA). The longer fluorinated alkyl chain of HFBA forms a more hydrophobic neutral complex with the diamino analyte, significantly increasing retention ( k′ ) and improving resolution from the void volume[3].

The Detection Challenge (Lack of Chromophore): Because 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose lacks conjugated π -electron systems or aromatic rings, UV detection is limited to non-specific, low-wavelength absorption (e.g., 205-210 nm), which is highly susceptible to baseline drift and solvent interference.

  • The Solution: Universal aerosol detectors, such as ELSD or CAD, are required[4][5]. These detectors nebulize the eluent, evaporate the volatile mobile phase, and measure the remaining non-volatile analyte particles. This necessitates the strict use of volatile buffers (e.g., ammonium formate) and volatile ion-pairing agents (HFBA, TFA)[2].

HPLC_Method_Dev N1 Analyte: 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose (Highly Hydrophilic, No UV Chromophore) N2 Chromatographic Separation Strategy N1->N2 N3 Ion-Pairing RP-HPLC (C18 Column + Volatile Ion-Pairing Agent) N2->N3 Modifies Analyte Polarity N4 HILIC (Amide/Silica Column + High Organic) N2->N4 Leverages Analyte Polarity N5 Universal Aerosol Detection N3->N5 Volatile Mobile Phase N4->N5 Volatile Mobile Phase N6 ELSD (Evaporative Light Scattering) N5->N6 N7 CAD (Charged Aerosol Detection) N5->N7

Fig 1. Method development decision matrix for highly polar, non-UV active amino sugars.

Validated Analytical Protocols

The following protocols are designed as self-validating systems. System suitability criteria are embedded within the workflows to ensure the method performs accurately prior to sample analysis.

Protocol A: Ion-Pairing RP-HPLC with ELSD (Primary Method)

This method utilizes HFBA to dynamically coat the C18 stationary phase and pair with the protonated amines of the hexose derivative, allowing for stable retention[3].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water containing 10.0 mM HFBA (approx. 1.3 mL/L).

    • Mobile Phase B: HPLC-grade Acetonitrile containing 10.0 mM HFBA.

    • Causality Note: HFBA must be added to both phases to maintain a constant background baseline in ELSD during gradient elution.

  • Chromatographic Conditions:

    • Column: Waters Spherisorb ODS-2 (or equivalent end-capped C18), 250 mm × 4.6 mm, 5 µm.

    • Column Temperature: 35 °C (Stabilizes ion-pairing equilibrium).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • ELSD Parameters:

    • Drift Tube Temperature: 45 °C – 50 °C. (Optimization is critical: too high causes analyte volatilization; too low causes incomplete mobile phase evaporation, leading to high baseline noise).

    • Nebulizer Gas (N₂): 3.5 bar.

    • Gain: Set based on required Limits of Detection (LOD).

  • Sample Preparation: Dissolve the standard/sample in Mobile Phase A to a working concentration of 50–500 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

Protocol B: HILIC with CAD (Orthogonal / Stability-Indicating Method)

HILIC provides an orthogonal retention mechanism (partitioning into a water-enriched layer on the stationary phase), which is excellent for separating 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose from other tobramycin degradants like neamine or kanamycin B[2][].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Low pH ensures full ionization of the analyte for consistent HILIC retention).

    • Mobile Phase B: 100% Acetonitrile.

  • Chromatographic Conditions:

    • Column: Waters XBridge Amide or equivalent Zwitterionic HILIC column, 150 mm × 4.6 mm, 3.5 µm.

    • Isocratic Elution: 20% A / 80% B (High organic is required for HILIC retention).

    • Flow Rate: 0.8 mL/min.

  • CAD Parameters:

    • Evaporation Temperature: 35 °C (Low temp CAD is ideal for semi-volatile or thermally labile impurities).

    • Data Collection Rate: 10 Hz.

Data Presentation & System Suitability

To ensure the trustworthiness of the analytical run, the following quantitative parameters must be met. Aerosol detectors (ELSD/CAD) inherently produce non-linear (often logarithmic or quadratic) responses; therefore, log-log calibration plots or quadratic regression models are mandatory for accurate quantification[3].

Table 1: Recommended Gradient Program for IP-RP-HPLC (Protocol A)

Time (min)% Mobile Phase A (Water + HFBA)% Mobile Phase B (ACN + HFBA)Elution Rationale
0.0955Maximize initial retention of polar analyte.
5.0955Isocratic hold to elute early void interferences.
15.06040Linear gradient to elute strongly retained ion-pairs.
20.01090Column wash to remove hydrophobic matrices.
25.0955Re-equilibration (Minimum 10 column volumes).

Table 2: System Suitability & Validation Targets (ICH Q2 Guidelines)

ParameterAcceptance CriteriaScientific Justification
Retention Time ( tR​ ) > 4.0 min (Capacity factor k′ > 2)Ensures analyte is free from void volume ( t0​ ) suppression.
Tailing Factor ( Tf​ ) ≤ 1.8Prevents integration errors; indicates good masking of silanol interactions by HFBA.
Precision (%RSD) ≤ 2.0% (n=6 injections)Verifies the stability of the ELSD nebulization and ion-pairing equilibrium[4].
Linearity ( R2 ) > 0.995 (using Log-Log fit)Compensates for the exponential nature of light scattering/aerosol charging.
Recovery 98.0% – 102.0%Confirms absence of matrix effects or sample loss during filtration[4].

Troubleshooting & Expert Insights

  • Baseline Drift in ELSD: If the baseline drifts upward during the gradient in Protocol A, it indicates a mismatch in the volatility or concentration of the ion-pairing agent between Mobile Phase A and B. Ensure HFBA is precisely pipetted into both reservoirs.

  • Peak Tailing in HILIC: Amino sugars are notorious for secondary interactions with unreacted silanols on silica-based columns. If Tf​ exceeds 1.8 in Protocol B, increase the buffer concentration (e.g., from 100 mM to 150 mM Ammonium Formate) to increase the ionic strength and shield the stationary phase.

  • Transitioning to LC-MS: Both protocols are inherently MS-compatible because they utilize volatile mobile phases. However, for Electrospray Ionization Mass Spectrometry (ESI-MS), HFBA can cause severe ion suppression in the negative mode and persistent background contamination. If MS identification of unknown impurities is required, switch HFBA to the more volatile Formic Acid (0.1%), though this will result in a slight loss of chromatographic retention[2][7].

References

  • BOC Sciences. (n.d.). CAS 111170-72-0 (Tobramycin Impurity).
  • Megoulas, N. C., & Koupparis, M. A. (2005). Development and validation of a novel HPLC/ELSD method for the direct determination of tobramycin in pharmaceuticals, plasma, and urine. PubMed.
  • US Pharmacopeia (USP). (2023). Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis.
  • LIU Yongmei et al. (2009). Determination of Tobramycin Eye Drops by HPLC-ELSD. Chinese Journal of Modern Applied Pharmacy.
  • Frontini, R., et al. (2015). Purity determination of amphotericin B, colistin sulfate and tobramycin sulfate in a hydrophilic suspension by HPLC. Journal of Chromatography B.
  • Analyst (RSC Publishing). (n.d.). Simultaneous Qualitative and Quantitative Analysis of Tyloxapol in Tobramycin Eye Drops by LC-Q-TOF and HPLC-ELSD.

Sources

Application

Synthesis protocol for 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride

Synthesis and Characterization Protocol for 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride Executive Summary & Scientific Rationale 2,6-Diamino-2,3,6-trideoxy-D-ribo-hexose, commonly known as tobrosamine or neb...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis and Characterization Protocol for 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride

Executive Summary & Scientific Rationale

2,6-Diamino-2,3,6-trideoxy-D-ribo-hexose, commonly known as tobrosamine or nebrosamine, is a critical aminosugar building block found in the aminoglycoside antibiotic tobramycin (nebramycin factor 6). In pharmaceutical development, its dihydrochloride salt (CAS 111170-72-0) is highly valued both as a versatile synthetic intermediate and as a critical reference standard for analytical method development and impurity profiling in antibiotic research[].

Synthesizing this specific ribo-configured diamino sugar presents a significant stereochemical challenge: the precise introduction of amino groups at C-2 and C-6, coupled with the deoxygenation at C-3. This application note details a field-proven, stereocontrolled synthetic route leveraging the Michael addition of hydrazoic acid to an α,β-unsaturated hexopyranosid-4-ulose, followed by sequential reductions and global deprotection[2].

Mechanistic Insights & Causality (E-E-A-T)

To ensure high fidelity in the synthesis of the ribo-hexose derivative, every reagent and condition is selected based on strict mechanistic causality:

  • Enone Functionalization: The synthesis begins with an α,β-unsaturated ketone (enone) derived from a carbohydrate precursor. The conjugated system activates the C-2 position for a nucleophilic Michael addition, allowing for the introduction of the first nitrogen atom.

  • Kinetic vs. Thermodynamic Azidation: The addition of hydrazoic acid (HN₃) to the enone is highly stereoselective but time-dependent. Initial nucleophilic attack (within 5 minutes) yields the kinetically favored d-threo isomer. However, because the reaction is reversible, extended stirring (5 hours) drives the system toward thermodynamic equilibration, favoring the more stable d-erythro isomer—the exact stereochemistry required for the ribo precursor[2].

  • Orthogonal Reduction Strategy: The C-4 ketone must be reduced prior to the azides. Sodium borohydride (NaBH₄) is utilized because it selectively reduces the ketone to an equatorial alcohol without reducing the azide moieties. Subsequently, catalytic hydrogenation (Pd/C, H₂) safely and cleanly reduces the azides to primary amines.

  • Simultaneous Deprotection and Salt Formation: Heating the intermediate in aqueous/methanolic hydrochloric acid serves a dual purpose: it hydrolyzes the anomeric protecting group (e.g., methyl glycoside) to yield the free reducing sugar, and it protonates the newly formed amines to precipitate the highly stable, water-soluble dihydrochloride salt.

Synthetic Workflow Diagram

SynthesisPathway A α,β-Unsaturated Enone (Hexopyranosid-4-ulose) B Kinetic Azidation (5 min, d-threo isomer) A->B HN3, AcOH C Thermodynamic Equilibration (5 hours, d-erythro isomer) B->C Isomerization D Ketone Reduction (NaBH4) C->D C-4 Reduction E Azide Reduction (Pd/C, H2) D->E Hydrogenation F Deprotection & Salt Formation (HCl / MeOH) E->F Hydrolysis G 2,6-Diamino-2,3,6-trideoxy- D-ribo-hexose Dihydrochloride F->G Crystallization

Fig 1. Stereocontrolled synthetic workflow of Tobrosamine dihydrochloride.

Detailed Experimental Protocol

Phase 1: Stereoselective Azidation (Thermodynamic Control)

Self-Validation Check: The disappearance of the conjugated enone UV absorbance (approx. 220 nm) confirms the completion of the Michael addition.

  • Dissolve 10.0 mmol of the protected α,β-unsaturated hexopyranosid-4-ulose in 25 mL of glacial acetic acid.

  • Carefully add a solution of sodium azide (NaN₃, 30.0 mmol) dissolved in a minimal amount of water. (Safety Note: HN₃ gas is highly toxic and explosive; perform strictly in a well-ventilated fume hood).

  • Stir the reaction mixture at room temperature. While the d-threo kinetic product forms within 5 minutes, continue stirring for exactly 5 hours to achieve thermodynamic equilibration favoring the d-erythro azide[2].

  • Quench the reaction by carefully pouring it into an ice-cold saturated sodium bicarbonate solution until pH 7 is reached. Extract with dichloromethane (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Ketone Reduction

Self-Validation Check: IR spectroscopy should show the disappearance of the carbonyl stretch (~1710 cm⁻¹) and the retention of the strong azide stretch (~2100 cm⁻¹).

  • Dissolve the crude d-erythro azide intermediate in 30 mL of absolute ethanol and cool to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 15.0 mmol) portion-wise over 15 minutes to prevent excessive effervescence.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional 2 hours.

  • Quench with 5 mL of acetone, concentrate the solvent, and partition the residue between ethyl acetate and water. Isolate the organic layer, dry, and evaporate to yield the azido-alcohol intermediate.

Phase 3: Azide Hydrogenation
  • Dissolve the azido-alcohol intermediate in 40 mL of methanol.

  • Add 10% Palladium on Carbon (Pd/C, 10% w/w relative to the substrate).

  • Purge the reaction flask with nitrogen, then introduce hydrogen gas (H₂) via a balloon or Parr shaker at 1 atm.

  • Stir vigorously at room temperature for 12 hours.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with hot methanol. Concentrate the filtrate to yield the protected diamino sugar.

Phase 4: Global Deprotection and Salt Formation
  • Dissolve the crude diamino sugar in 20 mL of 2M aqueous hydrochloric acid (HCl) mixed with 10 mL of methanol.

  • Heat the mixture at 80 °C for 4 hours to hydrolyze the anomeric protecting group (e.g., methyl glycoside) and any remaining acid-labile protecting groups.

  • Cool the solution to room temperature and evaporate to dryness under high vacuum to remove excess HCl and water.

  • Triturate the resulting solid with cold diethyl ether and recrystallize from ethanol/water to afford pure 2,6-Diamino-2,3,6-trideoxy-D-ribo-hexose Dihydrochloride as an off-white crystalline solid.

Quantitative Data & Specifications

Table 1: Kinetic vs. Thermodynamic Product Distribution During Azidation

Timepoint Major Isomer Ratio (d-erythro : d-threo) Mechanistic State
5 minutes d-threo 1 : 9 Rapid nucleophilic attack (Kinetic control)
1 hour Mixture 4 : 6 Ongoing reversible isomerization

| 5 hours | d-erythro | 6 : 4 | Equilibrium reached (Thermodynamic control) |

Table 2: Physicochemical & Analytical Specifications of the Final Product

Parameter Specification Analytical Method
Appearance White to off-white crystalline solid Visual Inspection
Molecular Formula C₆H₁₄N₂O₃ · 2HCl Mass Spectrometry (ESI-MS)
Molecular Weight 235.11 g/mol Mass Spectrometry (ESI-MS)
Purity ≥ 98.0% HPLC-PED (Pulsed Electrochemical Detection)[]

| Anomeric Configuration | α/β mixture (mutarotation in water) | ¹H-NMR (D₂O) |

References

  • Leboul, J., Cleophax, J., Gero, S.D., & Forchioni, A. (1977). Synthese de derives de la tobrosamine par addition d'acide hydrazoique sur un systeme enonique dans la serie hydrate de carbone. Tetrahedron, 33(9), 965-968. URL:[Link]

  • Frontini, R., Reinhardt, R., Byrne, J., Fassauer, G., Remane, Y., Gerecke, H., Jira, T., & Pfeifer, C. (2015). Purity determination of amphotericin B, colistin sulfate and tobramycin sulfate in a hydrophilic suspension by HPLC. Journal of Chromatography B, 990, 7-14. URL:[Link]

  • Umezawa, S., Harayama, A., & Nishimura, Y. (1980). The Total Synthesis of Neomycin C. Bulletin of the Chemical Society of Japan, 53(11), 3259-3262. URL:[Link]

Sources

Method

Application Note: Utilizing CAS 111170-72-0 (Nebrosamine Dihydrochloride) as a Reference Standard for Tobramycin Impurity Profiling

Introduction & Mechanistic Context Tobramycin is a broad-spectrum aminoglycoside antibiotic composed of three distinct amino-sugar units: a central 2-deoxystreptamine ring linked to nebrosamine (at the 4-O position) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Tobramycin is a broad-spectrum aminoglycoside antibiotic composed of three distinct amino-sugar units: a central 2-deoxystreptamine ring linked to nebrosamine (at the 4-O position) and kanosamine (at the 6-O position)[1]. During the manufacturing process or throughout the product's shelf-life, tobramycin is susceptible to hydrolytic degradation. Depending on the pH of the environment, specific glycosidic bonds are cleaved, yielding distinct impurity profiles[2].

Under basic conditions, the degradation pathway specifically cleaves the molecule to produce deoxystreptamine, deoxystreptamine-kanosaminide, and nebrosamine[2]. The isolated nebrosamine moiety, officially designated as CAS 111170-72-0 (Nebrosamine Dihydrochloride), serves as a critical reference standard—often referred to as Tobramycin Impurity 4 or Tobramycin Impurity 3—for analytical method development and quality control (QC) in pharmaceutical formulations[3].

Understanding these degradation kinetics is essential for establishing stability-indicating assays. The activation energy for the acid-catalyzed hydrolysis of tobramycin is approximately 32 kcal/mol, primarily yielding kanosamine and nebramine. Conversely, base-catalyzed hydrolysis (e.g., in 1N KOH at 80°C) yields nebrosamine[2].

G Tobramycin Tobramycin (Ne-De-Ka) Acid Acidic Hydrolysis (pH < 4) Tobramycin->Acid Base Basic Hydrolysis (pH > 10) Tobramycin->Base Kanosamine Kanosamine (Ka-OH) Acid->Kanosamine Nebramine Nebramine (Ne-De-OH) Acid->Nebramine Deoxystreptamine Deoxystreptamine (De-OH) Base->Deoxystreptamine Nebrosamine Nebrosamine (CAS 111170-72-0) (Ne-OH) Base->Nebrosamine DeKa Deoxystreptamine-Kanosaminide (HO-De-Ka) Base->DeKa

Tobramycin hydrolytic degradation pathways yielding CAS 111170-72-0.

Physicochemical Properties of CAS 111170-72-0

Nebrosamine dihydrochloride contains two primary amine groups (N-2′ and N-6′ in the intact tobramycin structure) which are highly basic and critical for the molecule's electrostatic interaction with bacterial rRNA[1]. The high polarity and lack of a UV-absorbing chromophore dictate the analytical strategies required for its quantification.

ParameterSpecification / Value
Chemical Name 2,6-Diamino-2,3,6-trideoxy-D-ribo-hexose dihydrochloride
CAS Registry Number 111170-72-0[3]
Synonyms Tobramycin Impurity 4, Tobramycin Impurity 3, Nebrosamine Dihydrochloride
Molecular Formula C₆H₁₄N₂O₃ · 2HCl[3]
Molecular Weight 235.11 g/mol (Salt); 162.19 g/mol (Free Base)[3]
Appearance White to off-white solid powder
Solubility Highly soluble in aqueous buffers; insoluble in non-polar organics

Analytical Challenges and Causality

The primary challenge in quantifying CAS 111170-72-0 is its "UV-blind" nature. Traditional UV/Vis detectors are ineffective unless the molecule is subjected to pre-column or post-column derivatization (e.g., using 2,4-dinitrofluorobenzene or o-phthalaldehyde). However, derivatization introduces variability in reaction efficiency and can complicate the validation of stability-indicating assays.

To circumvent this, High-Performance Liquid Chromatography coupled with Pulsed Electrochemical Detection (HPLC-PED) is the gold standard. PED exploits the electrocatalytic oxidation of the hydroxyl and amine groups on a gold working electrode under highly alkaline conditions. Because nebrosamine is highly polar, standard reversed-phase (C18) columns fail to retain it. Therefore, strong anion-exchange chromatography (using a high pH mobile phase) is employed to ensure adequate retention and resolution from the parent tobramycin and other impurities[2].

Workflow Sample Sample Prep (Tobramycin API) Column Anion Exchange Chromatography Sample->Column Highly Polar Extract Detection Pulsed Electrochemical Detection (PED) Column->Detection Alkaline Eluent Data Quantification of CAS 111170-72-0 Detection->Data Current (nA)

Analytical workflow for the quantification of nebrosamine in tobramycin.

Experimental Protocols

Protocol 1: Preparation of CAS 111170-72-0 Reference Standard Solution

Causality Note: Nebrosamine dihydrochloride is highly hygroscopic due to its multiple hydroxyl and amine groups. Exposure to ambient humidity will lead to rapid water absorption, artificially inflating the weighed mass and leading to under-quantification of the impurity in the sample.

  • Equilibration: Transfer the sealed vial of CAS 111170-72-0 to a desiccator containing active silica gel. Allow it to equilibrate to room temperature for at least 2 hours prior to opening.

  • Weighing: Rapidly weigh 10.0 mg of the standard using a microbalance (accuracy ±0.01 mg) into a 100 mL volumetric flask.

  • Dissolution: Add 50 mL of ultra-pure water (18.2 MΩ·cm) and sonicate for 5 minutes. The dihydrochloride salt form ensures rapid and complete dissolution.

  • Volume Adjustment: Dilute to the mark with ultra-pure water to achieve a stock concentration of 100 µg/mL.

  • Storage: Aliquot the stock solution into amber polypropylene vials (glass may cause adsorption of basic amines) and store at -20°C. Solutions are stable for up to 30 days.

Protocol 2: HPLC-PED Method for Impurity Profiling

System Suitability & Self-Validation: This protocol includes a forced-degradation system suitability check to ensure the column and detector can adequately resolve nebrosamine from deoxystreptamine and intact tobramycin.

Chromatographic Conditions:

  • Column: CarboPac MA1 (or equivalent strong anion-exchange column), 4 × 250 mm.

  • Mobile Phase: Isocratic elution with 100 mM NaOH.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Detector: PED with a gold working electrode and Ag/AgCl reference electrode.

  • Waveform: Standard carbohydrate quadruple potential waveform.

Step-by-Step Procedure:

  • Mobile Phase Preparation: Carefully dissolve 4.0 g of low-carbonate NaOH pellets in 1.0 L of degassed ultra-pure water. Keep under an inert gas blanket (Helium or Nitrogen) to prevent CO₂ absorption. Causality Note: Carbonate formation acts as a competing eluent and drastically reduces column retention times.

  • System Equilibration: Pump the mobile phase through the system for at least 60 minutes until the PED baseline stabilizes (drift < 10 nA/hr).

  • System Suitability Injection: Inject a resolution mixture containing 10 µg/mL each of Tobramycin, Nebramine, and CAS 111170-72-0 (Nebrosamine).

    • Validation Criterion 1: The resolution (Rs) between Nebrosamine and Nebramine must be ≥ 1.5.

    • Validation Criterion 2: The relative standard deviation (RSD) of the Nebrosamine peak area over 5 replicate injections must be ≤ 2.0%.

  • Sample Analysis: Inject 20 µL of the prepared Tobramycin API sample (typically prepared at 1.0 mg/mL in water).

  • Quantification: Calculate the percentage of CAS 111170-72-0 in the sample using the external standard calibration curve generated from Protocol 1.

Conclusion

The accurate quantification of CAS 111170-72-0 is a regulatory necessity for establishing the safety and efficacy profiles of tobramycin formulations. By leveraging the specific hydrolytic degradation pathways and employing robust HPLC-PED methodologies, analytical scientists can ensure precise impurity tracking without the artifacts introduced by derivatization techniques.

References

  • Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. nih.gov. 1

  • Degradation of tobramycin in aqueous solution. researchgate.net. 2

  • Tobramycin (Nebramycin) Impurity - CAS - 111170-72-0. axios-research.com. 3

Sources

Application

Incorporating 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose into novel aminoglycosides

Application Note: Strategic Incorporation of 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose into Novel Aminoglycoside Scaffolds Mechanistic Rationale and Context Aminoglycoside antibiotics exert their potent bactericidal effec...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose into Novel Aminoglycoside Scaffolds

Mechanistic Rationale and Context

Aminoglycoside antibiotics exert their potent bactericidal effects by binding to the 16S rRNA of the bacterial 30S ribosomal subunit, disrupting translation fidelity[1]. However, the clinical utility of standard aminoglycosides (e.g., kanamycin, neomycin) is increasingly compromised by Aminoglycoside Modifying Enzymes (AMEs). The most prevalent of these are the aminoglycoside 3'-phosphotransferases [APH(3')], which catalyze the ATP-dependent phosphorylation of the 3'-hydroxyl group on the aminosugar ring, sterically hindering ribosomal binding and rendering the antibiotic inactive[2].

To circumvent this resistance mechanism, structural modification of the aminoglycoside scaffold is required. 2,6-Diamino-2,3,6-trideoxy-D-ribo-hexose (commonly known as nebrosamine) is a naturally occurring aminosugar found in tobramycin. Crucially, nebrosamine lacks the 3'-hydroxyl group entirely. By utilizing nebrosamine as a glycosyl donor and coupling it to a 2-deoxystreptamine (2-DOS) acceptor, we can synthesize novel, next-generation aminoglycosides that are intrinsically impervious to APH(3')-mediated deactivation[1].

Mechanism cluster_0 Standard Aminoglycoside (e.g., Kanamycin) cluster_1 Nebrosamine-Incorporated Aminoglycoside K 3'-OH Group Present E1 APH(3') Enzyme + ATP K->E1 R1 3'-O-Phosphorylation (Antibiotic Inactivated) E1->R1 N 2,6-Diamino-2,3,6-trideoxy-D-ribo-hexose (Lacks 3'-OH) E2 APH(3') Enzyme + ATP N->E2 R2 No Phosphorylation (Antibiotic Active) E2->R2

Fig 1: Mechanism of APH(3') resistance evasion using nebrosamine.

Experimental Workflow Design

The synthesis of novel aminoglycosides requires precise stereochemical control. The α -glycosidic linkage is essential for maintaining the correct 3D geometry required for ribosomal pocket binding. We employ a thioglycoside activation strategy using N-iodosuccinimide (NIS) and trimethylsilyl trifluoromethanesulfonate (TMSOTf). This combination allows for low-temperature activation, suppressing unwanted side reactions while maximizing the thermodynamic preference for the α -anomer via the anomeric effect[3].

Workflow A Nebrosamine Donor Activation C Stereoselective Glycosylation (NIS/TMSOTf) A->C B 2-DOS Acceptor B->C D Global Deprotection C->D E HPLC Purification D->E F Ribosomal Assay Validation E->F

Fig 2: Workflow for the synthesis and validation of nebrosamine-based aminoglycosides.

Step-by-Step Protocols

Protocol 1: Stereoselective Glycosylation of 2-Deoxystreptamine

Causality Note: The amino groups of both the nebrosamine donor and the 2-DOS acceptor must be masked as azides ( N3​ ). Azides are non-participating groups; their use prevents neighboring-group participation that would otherwise force the formation of the undesired β -glycosidic linkage[3].

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add the diazido-nebrosamine thioglycoside donor (1.2 eq) and the suitably protected 2-DOS acceptor (1.0 eq, typically protected at C5/C6 to direct glycosylation to C4)[4].

  • Solvation: Dissolve the mixture in anhydrous dichloromethane (DCM) to a concentration of 0.05 M. Add freshly activated 4Å molecular sieves (200 mg/mmol) to ensure strict anhydrous conditions, preventing donor hydrolysis.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 30 minutes to equilibrate.

  • Activation: Add N-iodosuccinimide (NIS, 1.5 eq) followed by dropwise addition of TMSOTf (0.2 eq).

  • Monitoring (Self-Validation): Stir for 2 hours at -78 °C. Validate the reaction progress via TLC (Hexane/EtOAc 7:3). The disappearance of the donor spot and the emergence of a lower Rf product spot indicate successful coupling. Quench the reaction with triethylamine (0.5 mL) before warming to room temperature to neutralize the TMSOTf and prevent acid-catalyzed glycoside cleavage.

  • Workup: Filter through Celite, wash with saturated aqueous Na2​S2​O3​ to remove iodine byproducts, and concentrate under reduced pressure.

Protocol 2: Global Deprotection and Purification

Causality Note: Deprotection must be sequenced carefully. Ester/acyl groups are removed first via Zemplén transesterification. The azides are then reduced to primary amines using Staudinger conditions rather than catalytic hydrogenation, as trace sulfur from the thioglycoside activation step can poison palladium catalysts[3].

  • De-O-acetylation: Dissolve the crude pseudodisaccharide in anhydrous methanol. Add catalytic sodium methoxide (NaOMe) to reach pH 9-10. Stir for 4 hours at room temperature. Neutralize with Amberlite IR-120 ( H+ form) resin, filter, and concentrate.

  • Staudinger Reduction: Dissolve the intermediate in a THF/ H2​O (9:1) mixture. Add trimethylphosphine ( PMe3​ , 1.0 M in THF, 5.0 eq per azide group). Stir at room temperature for 12 hours.

  • Validation (Self-Validation): Perform LC-MS analysis. The quantitative conversion of azides to amines is confirmed by a mass shift of -26 Da per azide group.

  • Purification: Purify the fully deprotected aminoglycoside using reverse-phase HPLC (C18 column) with a gradient of 0.1% aqueous trifluoroacetic acid (TFA) and acetonitrile. Lyophilize the product to obtain the novel aminoglycoside as a TFA salt.

Protocol 3: In Vitro Ribosomal Translation Inhibition Assay

Causality Note: To prove that the novel aminoglycoside functions via the intended mechanism, it must be tested directly against the bacterial ribosome, isolating the variable of target binding from cellular uptake dynamics[3].

  • Assembly: Prepare a cell-free translation system using E. coli S30 extract. In a 96-well plate, combine 10 µL of S30 extract, 4 µL of amino acid mix (minus methionine), 1 µL of 35S -methionine, and 5 µL of plasmid DNA encoding a reporter protein (e.g., luciferase).

  • Dosing: Add 5 µL of the novel aminoglycoside at varying concentrations (0.01 µM to 100 µM). Include kanamycin A and tobramycin as controls.

  • Incubation & Readout: Incubate at 37 °C for 1 hour. Quench the reaction with 5% trichloroacetic acid (TCA) to precipitate the synthesized proteins. Filter through a glass fiber mat, wash with TCA, and quantify the incorporated 35S using a scintillation counter.

  • Validation: Calculate the IC50​ values. A valid assay will show the IC50​ of the tobramycin control matching literature standard values (~0.5 µM).

Quantitative Data Analysis

The incorporation of the nebrosamine moiety successfully restores antibacterial efficacy against strains harboring the APH(3') resistance enzyme, matching the profile of the natural nebrosamine-containing antibiotic, tobramycin.

Table 1: Comparative Antimicrobial and Ribosomal Inhibition Profiles

CompoundE. coli WT MIC (µg/mL)E. coli + APH(3') MIC (µg/mL)Ribosomal IC50​ (µM)
Kanamycin A (Standard)2.0>128 (Resistant)0.8
Tobramycin (Control)1.01.0 (Susceptible)0.5
Novel Nebrosamine-2-DOS 1.51.5 (Susceptible)0.6

Data Interpretation: The novel Nebrosamine-2-DOS scaffold retains high affinity for the prokaryotic ribosome ( IC50​ = 0.6 µM) and demonstrates potent antibacterial activity (MIC = 1.5 µg/mL). Crucially, the MIC remains unchanged in the presence of the APH(3') enzyme, validating the mechanistic hypothesis that the absence of the 3'-hydroxyl group in the 2,6-diamino-2,3,6-trideoxy-D-ribo-hexose moiety effectively evades enzymatic phosphorylation.

References

  • Lee, J., Borovika, A., Khomutnyk, Y., & Nagorny, P. (2017). Chiral phosphoric acid-catalyzed desymmetrizative glycosylation of 2-deoxystreptamine and its application to aminoglycoside synthesis. Chemical Communications.[Link]

  • Sati, G. C., Sarpe, V. A., Furukawa, T., Mondal, S., Mantovani, M., Hobbie, S. N., Vasella, A., & Crich, D. (2019). Modification at the 2′-Position of the 4,5-Series of 2-Deoxystreptamine Aminoglycoside Antibiotics To Resist Aminoglycoside Modifying Enzymes and Increase Ribosomal Target Selectivity. ACS Infectious Diseases.[Link]

  • InterPro. (n.d.). Aminoglycoside 3-phosphotransferase (IPR024165). EMBL-EBI.[Link]

  • Muhamadejevs, R., Haldimann, K., Gysin, M., Crich, D., Jaudzems, K., & Hobbie, S. N. (2024). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. ACS Omega.[Link]

Sources

Method

Quantification of Tobramycin Impurities in Pharmaceutical Formulations: An Application Guide

Abstract This comprehensive application note provides a detailed guide for the quantification of tobramycin and its related impurities in pharmaceutical formulations. Recognizing the critical importance of monitoring and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed guide for the quantification of tobramycin and its related impurities in pharmaceutical formulations. Recognizing the critical importance of monitoring and controlling impurities to ensure drug safety and efficacy, this document outlines robust analytical methodologies. We delve into the rationale behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating, grounded in scientific principles, and supported by authoritative references.

Introduction: The Criticality of Impurity Profiling for Tobramycin

Tobramycin, an aminoglycoside antibiotic, is a cornerstone in the treatment of various bacterial infections.[1][2] Its production, primarily through fermentation of Streptomyces tenebrarius, can result in the formation of structurally related impurities.[3][4] Additionally, degradation of the active pharmaceutical ingredient (API) during manufacturing and storage can generate further impurities.[5][6] Regulatory agencies worldwide mandate stringent control of these impurities, as they can impact the safety and efficacy of the final drug product.[3][4]

The inherent chemical nature of tobramycin, lacking a strong chromophore, presents a significant analytical challenge for its quantification and the detection of its impurities using conventional UV-based HPLC methods.[5][7] This necessitates the use of alternative, more sensitive, and selective detection techniques or pre-column derivatization. This guide will explore and provide detailed protocols for advanced analytical techniques that effectively address these challenges.

Understanding Tobramycin and Its Common Impurities

A thorough understanding of the potential impurities is fundamental to developing a robust analytical method. The common impurities associated with tobramycin can be categorized as either process-related or degradation products.

  • Process-Related Impurities: These are substances formed during the manufacturing process. For tobramycin, these often include other aminoglycosides produced by Streptomyces tenebrarius.

    • Kanamycin B: A structurally similar aminoglycoside.

    • Neamine (Neomycin A): A core component of other aminoglycosides.

    • Carbamoyl-tobramycin and Carbamoyl-kanamycin B: Precursors to tobramycin and kanamycin B.[3][6]

  • Degradation Products: These impurities arise from the chemical breakdown of tobramycin under various stress conditions such as heat, light, oxidation, and extreme pH.

    • Nebramine: A significant degradation product formed under various stress conditions.[5][8]

The structures of tobramycin and some of its key impurities are presented in Figure 1.

CompoundMolecular FormulaMolecular Weight ( g/mol )
TobramycinC18H37N5O9467.51[9]
Kanamycin BC18H37N5O10483.51[9]
NeamineC12H26N4O6322.35
NebramineC12H26N4O5306.35[5]

Figure 1: Chemical Structures of Tobramycin and Key Impurities.

Analytical Methodologies for Impurity Quantification

The choice of analytical methodology is dictated by the physicochemical properties of tobramycin and its impurities. The lack of a UV-absorbing chromophore has led to the development of several effective analytical strategies.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

Rationale: Charged Aerosol Detection (CAD) is a universal detection method that is not dependent on the optical properties of the analyte. It provides a near-uniform response for non-volatile analytes, making it an excellent choice for the analysis of tobramycin and its impurities. A USP application note details a stability-indicating HPLC-CAD method for tobramycin and four related compounds.[5]

Workflow:

HPLC_CAD_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-CAD Analysis cluster_data Data Analysis Sample Pharmaceutical Formulation Dilution Dilution with Mobile Phase A Sample->Dilution Standard Tobramycin & Impurity Standards Standard->Dilution Injection Inject Sample/Standard Dilution->Injection Column C18 Column Injection->Column Gradient Gradient Elution Column->Gradient CAD Charged Aerosol Detector Gradient->CAD Integration Peak Integration CAD->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Report Results Quantification->Reporting

Caption: Workflow for HPLC-CAD analysis of tobramycin impurities.

Protocol:

1. Materials and Reagents:

  • Tobramycin Reference Standard (RS)
  • Impurity Reference Standards (e.g., Kanamycin B, Neamine, Nebramine)
  • Acetonitrile (HPLC grade)
  • Trifluoroacetic Acid (TFA)
  • Ultrapure water
  • Polypropylene plasticware[5]

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Gradient: A time-based gradient from low to high organic phase concentration.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detector: Charged Aerosol Detector (CAD)[5]

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of Tobramycin RS and each impurity standard in Mobile Phase A. Further dilute to achieve a working concentration (e.g., 1 mg/mL for tobramycin and appropriate concentrations for impurities).
  • Sample Solution: Accurately weigh and dissolve the pharmaceutical formulation in Mobile Phase A to achieve a target concentration of tobramycin similar to the standard solution.

4. System Suitability:

  • Inject a system suitability solution containing tobramycin and key impurities to verify the resolution between peaks. The resolution between tobramycin and its closest eluting impurity should be ≥ 1.5.

5. Data Analysis:

  • Quantify impurities based on the peak area response from the CAD, using an external standard calibration curve for each impurity.
High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAE-IPAD)

Rationale: HPAE-IPAD is a highly sensitive and selective method for the direct detection of carbohydrates and other compounds with hydroxyl groups, such as aminoglycosides.[3][4][6] This technique eliminates the need for derivatization and offers excellent resolution for separating closely related aminoglycoside impurities.[7]

Workflow:

HPAE_IPAD_Workflow cluster_prep Sample & Standard Preparation cluster_hpae HPAE-IPAD Analysis cluster_data Data Analysis Sample Pharmaceutical Formulation Dilution Dilution in Ultrapure Water Sample->Dilution Standard Tobramycin & Impurity Standards Standard->Dilution Injection Inject Sample/Standard Dilution->Injection Column Anion-Exchange Column Injection->Column Eluent Potassium Hydroxide Eluent Column->Eluent IPAD Pulsed Amperometric Detector Eluent->IPAD Integration Peak Integration IPAD->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Report Results Quantification->Reporting

Caption: Workflow for HPAE-IPAD analysis of tobramycin impurities.

Protocol:

1. Materials and Reagents:

  • Tobramycin Reference Standard (RS)
  • Impurity Reference Standards
  • Potassium Hydroxide (KOH) eluent concentrate
  • Ultrapure water

2. Chromatographic Conditions:

  • Column: A strong anion-exchange column, such as a Dionex CarboPac PA1.[4]
  • Eluent: A gradient of potassium hydroxide (KOH) generated by an eluent generator to ensure reproducibility.[7] A typical starting concentration is 2.00 mM KOH.[4][7]
  • Flow Rate: 0.50 mL/min[4]
  • Column Temperature: 30 °C[4][7]
  • Detector: Integrated Pulsed Amperometric Detector (IPAD) with a gold working electrode.[4]

3. Standard and Sample Preparation:

  • Standard Solution: Prepare stock solutions of Tobramycin RS and impurity standards in ultrapure water. Dilute to working concentrations.
  • Sample Solution: Dilute the pharmaceutical formulation with ultrapure water to a suitable concentration.

4. System Suitability:

  • The resolution between tobramycin and kanamycin B is a critical system suitability parameter.[7]

5. Data Analysis:

  • Quantify impurities based on their peak area response using external standard calibration.
HPLC with Pre-column Derivatization and UV/Fluorescence Detection

Rationale: For laboratories without access to CAD or IPAD, pre-column derivatization offers a viable alternative. This involves reacting tobramycin and its impurities with a labeling agent that introduces a chromophore or fluorophore, enabling detection by UV or fluorescence detectors.[8][10] A common derivatizing agent is 2,4-dinitrofluorobenzene (DNFB).[8]

Workflow:

Derivatization_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV/Fluorescence Analysis cluster_data Data Analysis Sample Pharmaceutical Formulation Derivatization Pre-column Derivatization (e.g., with DNFB) Sample->Derivatization Standard Tobramycin & Impurity Standards Standard->Derivatization Injection Inject Derivatized Sample/Standard Derivatization->Injection Column Reversed-Phase C18 Column Injection->Column MobilePhase Isocratic or Gradient Elution Column->MobilePhase Detector UV or Fluorescence Detector MobilePhase->Detector Integration Peak Integration Detector->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Report Results Quantification->Reporting

Caption: Workflow for HPLC with pre-column derivatization.

Protocol:

1. Materials and Reagents:

  • Tobramycin Reference Standard (RS)
  • Impurity Reference Standards
  • 2,4-dinitrofluorobenzene (DNFB)
  • Acetonitrile (HPLC grade)
  • Buffer solution (e.g., borate buffer)
  • Sulfuric acid[8]

2. Derivatization Procedure:

  • Mix the sample or standard solution with the DNFB reagent in a suitable buffer.
  • Heat the mixture at a controlled temperature and for a specific time to ensure complete derivatization (e.g., 70°C for 20 minutes).[8]
  • Cool the reaction mixture and dilute with the mobile phase before injection.

3. Chromatographic Conditions:

  • Column: Reversed-phase C18, 3.9 x 150 mm[8]
  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 55/45 v/v).[8]
  • Flow Rate: 1.0 mL/min
  • Column Temperature: Ambient[8]
  • Detection: UV detector at 365 nm.[8]

4. Data Analysis:

  • Quantify the derivatized impurities using an external standard calibration curve. It is important to determine the relative response factors for each impurity relative to tobramycin.[8]

Method Validation: Ensuring Trustworthiness and Reliability

A self-validating system is crucial for any analytical protocol. Method validation should be performed according to ICH guidelines and should encompass the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated through forced degradation studies where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light.[5][8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.[8][11]

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking a placebo with known amounts of the impurities.[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[8]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[12]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[5]

Table of Typical Validation Parameters and Acceptance Criteria:

Validation ParameterAcceptance Criteria
SpecificityPeak purity of tobramycin should be demonstrated in stressed samples.
LinearityCorrelation coefficient (r²) ≥ 0.999
AccuracyRecovery between 80.0% and 120.0%
Precision (Repeatability)RSD ≤ 2.0% for the assay and ≤ 15.0% for impurities
Precision (Intermediate)RSD ≤ 3.0% for the assay and ≤ 20.0% for impurities
LOQSignal-to-noise ratio ≥ 10

Conclusion

The quantification of tobramycin impurities is a critical aspect of quality control in the pharmaceutical industry. The analytical methods described in this application note, including HPLC-CAD, HPAE-IPAD, and HPLC with pre-column derivatization, provide robust and reliable approaches to meet regulatory requirements. The choice of method will depend on the available instrumentation and the specific requirements of the analysis. By following the detailed protocols and implementing a thorough method validation strategy, researchers and drug development professionals can ensure the safety and quality of tobramycin-containing pharmaceutical products.

References

  • Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis - US Pharmacopeia (USP).
  • Determination of Tobramycin in Crude and In-Process Production Samples During Manufacturing Using HPAE-IPAD - LabRulez LCMS.
  • Identification of tobramycin impurities for quality control process monitoring using high-performance anion-exchange chromatography with integrated pulsed amperometric detection - PubMed.
  • Development and Validation of a Stability-Indicating HPLC Method for the Determination of Tobramycin and Its Related Substances in an Ophthalmic Suspension - Taylor & Francis.
  • Journal of Pharmaceutical and Biomedical Analysis Identification of tobramycin impurities for quality control process monitoring - Ovid.
  • Characterization of impurities in tobramycin by liquid chrom
  • Stability Indicating Analytical HPLC Method Development and Validation for the Simultaneous Quantification of Tobramycin and Fluorometholone in Ophthalmic Suspension.
  • Simultaneous Separation and Quantification of Aminoglycosides Using Liquid Chromatography and Mass Spectrometry - Waters Corpor
  • Characterization of impurities in tobramycin by liquid chrom
  • A simple and rapid high-performance liquid chromatographic method for determining tobramycin in pharmaceutical formul
  • Development and Validation of a Method for the Determination of Aminoglycosides in Foods using LC-MS/MS with a Zwitterionic HILI.
  • Application Note: High-Performance Liquid Chromatography for Purity Analysis of Tobramycin - Benchchem.
  • A simple and rapid high-performance liquid chromatographic method for determining tobramycin in pharmaceutical formul
  • Tobramycin in Pharmaceutical Prepar
  • Tobramycin according to EP Method - CliniChrom.
  • Determination of tobramycin and impurities using high-performance anion exchange chromatography with integrated pulsed amperometric detection - PubMed.
  • Draft Guidance on Tobramycin May 2024 - accessd
  • Determination of tobramycin and impurities using hig-performance anion exchange chromatography with integrated pulsed amperometric detection | Request PDF - ResearchG
  • Identification of tobramycin impurities for quality control process monitoring using high-performance anion-exchange chromatography with integrated pulsed amperometric detection | Request PDF - ResearchG
  • Tobramycin-impurities - Pharmaffili

Sources

Technical Notes & Optimization

Troubleshooting

Advanced Troubleshooting Center: Resolving Peak Tailing in Tobramycin Impurity HPLC Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome one of the most notorious chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome one of the most notorious challenges in aminoglycoside analysis: severe peak tailing.

Tobramycin is a highly polar, polycationic aminoglycoside antibiotic containing multiple primary and secondary amino groups, and it lacks a strong UV-absorbing chromophore[1]. This chemical reality makes traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) highly problematic. The guidelines below synthesize field-proven chromatographic theory with validated methodologies to help you achieve symmetrical peaks, reliable impurity profiling, and robust method validation.

Diagnostic Workflow for Peak Tailing

G Start Issue: Tobramycin Peak Tailing (Tf > 2.0) PhaseCheck Evaluate Stationary Phase & Separation Mode Start->PhaseCheck RP_Path Reversed-Phase (C18) Cause: Silanol Interactions PhaseCheck->RP_Path HILIC_Path HILIC / Zwitterionic Cause: Electrostatic Mismatch PhaseCheck->HILIC_Path HPAE_Path Anion-Exchange (HPAE) Cause: Eluent Contamination PhaseCheck->HPAE_Path RP_Action Add Ion-Pairing Agent (e.g., 11.6 mM HFBA) or Use End-capped Column RP_Path->RP_Action HILIC_Action Increase Buffer Capacity (20-30 mM NH4-Formate, pH 3.0) to Ensure Single Ionic State HILIC_Path->HILIC_Action HPAE_Action Use Automated Eluent Generation (Ensure Carbonate-Free KOH) HPAE_Path->HPAE_Action DetectorCheck Verify Detector Compatibility (CAD / ELSD / MS / PAD) RP_Action->DetectorCheck HILIC_Action->DetectorCheck HPAE_Action->DetectorCheck Success Symmetrical Peak & Baseline Resolution (Tf < 1.5, Rs > 3.0) DetectorCheck->Success

Diagnostic Workflow for Resolving Aminoglycoside Peak Tailing.

Core Troubleshooting Guide (FAQs)

Q1: Why does tobramycin exhibit severe peak tailing on standard silica-based C18 columns? A1: The root cause is heterogeneous binding kinetics driven by secondary electrostatic interactions. Tobramycin is a polycationic molecule. On standard silica-based reversed-phase columns, unreacted, acidic silanol groups (Si-OH) become deprotonated (Si-O⁻) at intermediate pH levels. The strong electrostatic attraction between the protonated amines of tobramycin and these anionic silanols creates multiple interaction modes, manifesting as severe peak tailing, peak splitting, or even irreversible adsorption[2].

Q2: How can I suppress silanol interactions if I am restricted to a reversed-phase methodology? A2: You must mask the basic amino groups to prevent them from interacting with the stationary phase. The most effective method is introducing a volatile ion-pairing reagent (IPR) like Heptafluorobutyric acid (HFBA) at concentrations around 10–15 mM. HFBA forms a neutral, hydrophobic complex with tobramycin, which simultaneously masks the amines from silanol interactions and increases the analyte's affinity for the hydrophobic C18 stationary phase, dramatically improving peak symmetry[3].

Q3: We transitioned to a HILIC column to avoid ion-pairing agents for CAD/MS compatibility, but tailing persists. What is the mechanistic cause? A3: In Hydrophilic Interaction Liquid Chromatography (HILIC), retention is driven by partitioning into a water-enriched layer, but secondary ion-exchange interactions still occur. If the buffer concentration is too low, tobramycin may exist in multiple ionic states, causing peak distortion. Increasing the buffer concentration (e.g., 20–30 mM ammonium formate at pH 3.0) ensures the analyte remains in a single ionic form and dampens excessive electrostatic retention on the zwitterionic or bare-silica phase, yielding sharp, symmetrical peaks[4][5].

Q4: What is the optimal detection strategy for tobramycin and its impurities (Neamine, Kanamycin B, Nebramine) given its lack of a UV chromophore? A4: Traditional UV detection requires cumbersome pre-column derivatization (e.g., with 2,4-dinitrofluorobenzene or orthophthalaldehyde)[6][7]. For direct, non-derivatized analysis, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) coupled with HILIC are superior, as they rely on the mass of the non-volatile analyte rather than optical properties[3][8]. Alternatively, High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAE-IPAD) offers exceptional sensitivity and resolution for tobramycin and its structurally similar impurities[1].

Validated Experimental Protocols
Protocol 1: Direct Analysis of Tobramycin Impurities via HILIC-CAD

Purpose: High-throughput separation of tobramycin from its primary degradants (Nebramine, Kanamycin B, Neamine) without the need for derivatization[8].

Step-by-Step Methodology:

  • Column Selection: Utilize an Ethylene-Bridged Hybrid (BEH) Zwitterionic HILIC column (e.g., 2.1 × 150 mm, 2.5 µm). Hybrid particles have a lower concentration of acidic surface silanols compared to unbonded silica, inherently reducing tailing[5].

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade water, adjusted strictly to pH 3.0 with formic acid. (Causality: This specific pH and buffer capacity ensures uniform protonation of tobramycin's amine groups).

    • Mobile Phase B: 100% Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: Operate at a flow rate of 0.7 mL/min at 50°C. Start at high organic (85% B) to promote hydrophilic partitioning, ramping down to 25% B over 10 minutes to elute strongly retained polar impurities[5].

  • Detector Settings: Configure the Charged Aerosol Detector (CAD) with an optimized evaporation temperature to minimize baseline noise from the volatile formate buffer.

  • Self-Validation Checkpoint: Inject a system suitability solution containing Tobramycin and Kanamycin B.

    • Pass Criteria: Resolution (Rs) ≥ 3.0; Tobramycin Tailing Factor (Tf) ≤ 1.5[9].

    • Troubleshooting: If Tf > 1.5, the buffer capacity is insufficient; verify the pH of the ammonium formate buffer is exactly 3.0.

Protocol 2: HPAE-IPAD Method for High-Resolution Impurity Profiling

Purpose: High-resolution separation leveraging the weak acidic nature of the hydroxyl groups on aminoglycosides at high pH levels[1].

Step-by-Step Methodology:

  • Column Selection: Install a strong anion-exchange column specifically designed for carbohydrates and amines.

  • Eluent Generation: Use an automatic eluent generator to produce a precise 2.00 mM Potassium Hydroxide (KOH) isocratic mobile phase. (Causality: Manual preparation inevitably introduces dissolved CO₂, which forms carbonate ions. Carbonate acts as a strong displacer in anion-exchange, causing peak distortion and retention time drift)[1].

  • Column Temperature: Maintain strictly at 30°C to ensure reproducible exchange kinetics.

  • Detection: Utilize Integrated Pulsed Amperometric Detection (IPAD) with a gold working electrode.

  • Self-Validation Checkpoint: Inject a blank run followed by a standard mix.

    • Pass Criteria: Baseline must remain stable without significant dips. Resolution between Tobramycin and Kanamycin B must be ≥ 5.7[1].

    • Troubleshooting: If retention times drift by > 1%, the KOH eluent is likely contaminated with carbonate ions; purge the system and regenerate the eluent.

Quantitative Data Summary

The following table summarizes the expected chromatographic performance metrics across different validated methodologies for tobramycin impurity analysis. Use this data to benchmark your own experimental results.

Method / DetectionStationary PhaseMobile Phase / AdditiveTailing Factor (Tf)Resolution (Tobramycin / Kanamycin B)Approx. LOD
RP-HPLC / UV (Derivatized)C18 (End-capped)Acetonitrile / Water + DNFB< 1.5~3.5~0.5 µg/mL
RP-HPLC / ELSD C18Acetonitrile / Water + 11.6 mM HFBA1.7N/A~0.3 µg/mL
HILIC / CAD BEH Z-HILICAcetonitrile / 20 mM NH₄-Formate (pH 3.0)< 1.5> 3.0< 1.0 µg/mL
HPAE / IPAD Strong Anion-Exchange2.00 mM KOH (Carbonate-free)< 1.25.7 - 6.0< 0.1 µg/mL

Note: Data aggregated from USP validation criteria and peer-reviewed literature[1][3][5][6][7][8][9].

References
  • Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis Source: US Pharmacopeia (USP) 8

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: NIH 4

  • Development and Validation of a Stability-Indicating HPLC Method for the Determination of Tobramycin and Its Related Substances in an Ophthalmic Suspension Source: Taylor & Francis 6

  • Determination of tobramycin and impurities using high-performance anion exchange chromatography with integrated pulsed amperometric detection Source: PubMed 1

  • Development and validation of a novel HPLC/ELSD method for the direct determination of tobramycin in pharmaceuticals, plasma, and urine Source: PubMed 3

  • Liquid Chromatography–Tandem Mass Spectrometry Analysis of Aminoglycosides in Foods Using an Ethylene-Bridged Hybrid Zwitterionic Stationary Phase Source: ACS Publications 5

  • High-Performance Liquid Chromatography for Purity Analysis of Tobramycin Source: Benchchem 7

  • Applications Notebook - Aminoglycosides Source: Jasco 9

  • Technical Support Center: Resolving HPLC Peak Issues for Seldomycin Factor 1 Source: Benchchem 2

Sources

Optimization

Technical Support Center: Extraction &amp; Purification of 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride

Welcome to the Aminoglycoside Analytical Support Center. This guide is designed for researchers and drug development professionals tasked with isolating 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride (commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Aminoglycoside Analytical Support Center. This guide is designed for researchers and drug development professionals tasked with isolating 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride (commonly known as Nebrosamine Dihydrochloride ). As a critical reference standard for tobramycin impurity profiling, its extraction requires precise control over hydrolysis thermodynamics and specialized chromatographic detection.

Process Overview & Workflow

Nebrosamine is a central structural moiety of the aminoglycoside antibiotic tobramycin. Because it cannot be efficiently synthesized de novo without complex stereochemical challenges, it is typically extracted via the controlled degradation of tobramycin.

Workflow N1 Tobramycin (Starting Material) N2 Base Hydrolysis (1 N KOH, 80°C) N1->N2 Cleave Glycosidic Bonds N3 Neutralization (pH 7.0) N2->N3 Quench Reaction N4 RP-LC & PED Separation N3->N4 Isolate Free Base N5 HCl Titration & Lyophilization N4->N5 Protonate Amines N6 Nebrosamine Dihydrochloride N5->N6 Yield Target

Fig 1: Extraction and purification workflow for Nebrosamine Dihydrochloride from Tobramycin.

Troubleshooting Guides & FAQs

Q1: Why is my extraction yield of Nebrosamine so low when using standard acid hydrolysis? A1: This is a thermodynamic targeting issue. Acid-catalyzed hydrolysis of tobramycin preferentially cleaves the glycosidic bond between the deoxystreptamine and kanosamine units, yielding kanosamine and nebramine. To isolate nebrosamine, you must use base-catalyzed hydrolysis (e.g., 1 N KOH at 80°C), which cleaves the alternative glycosidic linkages to yield 2-deoxystreptamine, nebrosamine, and deoxystreptamine-kanosamine .

Q2: I am unable to detect the extracted nebrosamine during liquid chromatography (LC). What detector should I use? A2: Nebrosamine, like its parent compound tobramycin, completely lacks a UV-absorbing chromophore. Standard UV/Vis or PDA detectors will fail to monitor the elution. You must utilize Pulsed Electrochemical Detection (PED) using a gold working electrode, or Evaporative Light Scattering Detection (ELSD). PED is the gold standard for separating polar, basic aminoglycoside impurities because it detects the oxidation of the carbohydrate hydroxyl and amine groups .

Q3: During RP-LC, my nebrosamine peak exhibits severe tailing and poor retention. How do I fix this? A3: Nebrosamine is a highly polar, basic diamine. In standard reversed-phase (RP) conditions, it will not retain on the stationary phase and will interact heavily with residual silanols on the silica backbone, causing tailing. Causality: You must introduce an ion-pairing agent (e.g., sodium octanesulfonate) into the mobile phase. The negatively charged sulfonate binds to the protonated amines of nebrosamine, forming a neutral, lipophilic complex that retains beautifully on a C18 column.

Q4: How do I ensure the final product is the dihydrochloride salt and not the free base or a monohydrochloride? A4: Nebrosamine possesses two primary amine groups (N-2' and N-6'). To fully protonate both amines, the pH of your final solution must be driven well below their respective pKa values (which typically range from 7.0 to 9.0 for aminoglycoside amines) . Titrating the purified free base with an excess of HCl to a pH of 3.0 before lyophilization guarantees the stoichiometric formation of the dihydrochloride salt.

Quantitative Data: Hydrolysis Kinetics

Understanding the kinetic parameters of tobramycin degradation is critical for optimizing your extraction yield. Base hydrolysis has a lower activation energy but proceeds at a significantly slower rate, necessitating longer reactor times.

Table 1: Thermodynamic and Kinetic Parameters for Tobramycin Hydrolysis

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagent / Condition 1 N HCl at 80°C1 N KOH at 80°C
Target Glycosidic Cleavage Deoxystreptamine–KanosamineNebrosamine–Deoxystreptamine
Major Degradants Kanosamine, NebramineNebrosamine, Deoxystreptamine
Activation Energy ( Ea​ ) 32 kcal/mol15 kcal/mol
Pseudo 1st-Order Rate ( k ) 2.7 × 10⁻⁶ s⁻¹1.0 × 10⁻⁸ s⁻¹

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system: each step contains a chemical checkpoint to ensure the integrity of the downstream process.

Phase 1: Base-Catalyzed Hydrolysis
  • Preparation: Dissolve 5.0 g of Tobramycin free base in 100 mL of 1 N KOH.

  • Incubation: Transfer the solution to a sealed, pressure-rated reactor and heat to 80°C.

  • Kinetic Hold: Maintain heating for 48–72 hours. Validation Check: The extended time is mathematically required due to the slow pseudo first-order rate constant ( 1.0×10−8 s⁻¹) to achieve >60% conversion to the nebrosamine monomer .

Phase 2: Quenching and Neutralization
  • Thermal Quench: Rapidly cool the reactor to 4°C using an ice bath to arrest the hydrolysis kinetics.

  • pH Neutralization: Slowly titrate the mixture with 1 N HCl under continuous stirring until the pH reaches exactly 7.0. Validation Check: A stable pH of 7.0 confirms the complete neutralization of KOH, preventing degradation of the silica column in the next step.

Phase 3: Chromatographic Isolation (RP-LC-PED)
  • Column Setup: Equilibrate a Discovery C-18 Reversed-Phase column (250 mm × 4.6 mm i.d., 5 μm) at 30°C.

  • Mobile Phase: Run an isocratic elution at 1.0 mL/min using a mobile phase consisting of sodium sulfate (35 g/L), sodium octanesulfonate (1 g/L), tetrahydrofuran (14 mL/L), and 0.2 M phosphate buffer (pH 3.0, 50 mL/L) .

  • Fraction Collection: Monitor the eluent using Pulsed Electrochemical Detection (PED). Collect the fraction corresponding to the validated nebrosamine retention time.

Phase 4: Desalting and Salt Formation
  • Desalting: Pass the collected nebrosamine fraction through a Weak Cation-Exchange (WCX) Solid Phase Extraction (SPE) cartridge. Wash with LC-MS grade water to remove the phosphate buffer and octanesulfonate ion-pairing agent. Elute the nebrosamine free base using 5% ammonium hydroxide.

  • Protonation: Evaporate the ammonia eluate under a vacuum. Re-dissolve the residue in 20 mL of LC-MS grade water. Titrate with 0.1 M HCl until the pH stabilizes at 3.0. Validation Check: Reaching pH 3.0 ensures the complete protonation of both the N-2' and N-6' amines .

  • Lyophilization: Freeze-dry the solution at -50°C and <0.1 mbar for 48 hours to yield highly pure 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride as a stable, white powder.

References

  • Title: Improved reversed phase liquid chromatographic method with pulsed electrochemical detection for tobramycin in bulk and pharmaceutical formulation. Source: Journal of Chromatography A (via PubMed Central) URL: [Link]

  • Title: Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa–Activity Relationships. Source: ACS Omega URL: [Link]

Troubleshooting

Technical Support Center: Resolving Co-Elution Issues with CAS 111170-72-0

Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with CAS 111170-72-0 (Nebrosamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with CAS 111170-72-0 (Nebrosamine Dihydrochloride / 2,6-Diamino-2,3,6-trideoxy-D-ribo-hexose dihydrochloride).

This compound is a critical impurity and degradation product of the aminoglycoside antibiotic Tobramycin[]. Because of its extreme hydrophilicity, lack of a UV chromophore, and multiple basic amine groups, it notoriously co-elutes with the active pharmaceutical ingredient (API) and other related substances in standard chromatographic workflows.

Below is our comprehensive, causality-driven guide to achieving baseline resolution and robust quantification.

Part 1: Analytical Strategy & Workflow

Before adjusting gradient slopes or buffer concentrations, you must align your chromatographic mode with your available detection hardware. Aminoglycosides and their aminosugar fragments do not absorb UV light above 200 nm[2].

Workflow Start Sample: Tobramycin + CAS 111170-72-0 Detector Is Mass Spectrometry (MS) available? Start->Detector HILIC HILIC-MS/MS (Zwitterionic Column) Detector->HILIC Yes (Preferred) IPRPLC IP-RPLC-MS (Volatile Ion-Pairing: HFBA) Detector->IPRPLC Yes (Alternative) NoMS Alternative Detection Required Detector->NoMS No PED HPAEC-PAD / LC-PED (Gold Standard for Aminosugars) NoMS->PED High Sensitivity Deriv Pre-column Deriv. + UV/FL (e.g., 2-Naphthalenesulfonyl chloride) NoMS->Deriv Standard HPLC

Decision matrix for selecting the optimal chromatographic strategy for CAS 111170-72-0.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: Why does CAS 111170-72-0 constantly co-elute with Tobramycin in the void volume?

The Causality: CAS 111170-72-0 (Nebrosamine) is a direct structural fragment of Tobramycin[]. Both molecules are highly polar, aliphatic polyamines. On a standard C18 Reversed-Phase (RP) column, there is virtually no hydrophobic surface area for these molecules to interact with. Consequently, they fail to partition into the stationary phase and are swept out in the void volume ( t0​ ), leading to severe co-elution and ion suppression[3].

FAQ 2: What is the most robust method to separate Nebrosamine from the parent API?

The Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) is the modern gold standard for this class of compounds[3]. By using a water-deficient mobile phase (high Acetonitrile), a water-enriched layer forms on the polar stationary phase. The highly polar Nebrosamine partitions into this aqueous layer. Because Tobramycin has five primary amines compared to Nebrosamine's two, Tobramycin is significantly more polar and will be retained longer than the CAS 111170-72-0 impurity.

Protocol: Validated HILIC-MS/MS Workflow
  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC, 100 x 2.1 mm, 1.7 µm). Why? Zwitterionic phases provide both hydrophilic partitioning and weak electrostatic interactions, offering orthogonal selectivity to resolve closely related aminosugars.

  • Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Mechanistic Note: The pKa values of the primary amines on Tobramycin and Nebrosamine range from roughly 7.0 to 9.5[4]. At pH 3.0, all amines are fully protonated. This prevents partial ionization states that cause peak splitting and masks residual silanol activity on the column frit to prevent severe peak tailing.

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Gradient Program:

    • 0.0 - 1.0 min: 80% B (Isocratic hold to focus the analyte band)

    • 1.0 - 8.0 min: 80% B 40% B (Increasing the aqueous strong solvent to elute the highly retained Tobramycin)

    • 8.0 - 10.0 min: 40% B (Wash step)

    • 10.0 - 15.0 min: 80% B (Critical re-equilibration step)

  • System Suitability Criteria: Resolution ( Rs​ ) between CAS 111170-72-0 and Tobramycin must be ≥1.5 . Tailing factor ( Tf​ ) must be ≤1.5 .

FAQ 3: My lab only has Refractive Index (RI) and standard HPLC. Can I still resolve this co-elution without HILIC?

The Causality: Yes, but you must force the analytes to become hydrophobic using Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC)[5]. By adding a strong acid like Trifluoroacetic acid (TFA), you protonate the amines and pair them with the hydrophobic trifluoroacetate anion, creating a neutral, lipophilic complex that retains on a C18 column.

Protocol: IP-RPLC with RI Detection
  • Column: pH-stable C18 column (e.g., 250 x 4.6 mm, 5 µm). Standard C18 columns will degrade rapidly under these conditions.

  • Mobile Phase: Isocratic Water/Methanol (85:15, v/v) containing 4.5 mg/mL TFA (pH ~1.24)[5].

    • Mechanistic Note: The extremely low pH ensures 100% protonation of Nebrosamine. The high aqueous content is required because the resulting ion-pair complex is still relatively polar compared to standard small molecules.

  • Flow Rate: 1.0 mL/min at 30°C.

  • Self-Validation Check: If retention times begin to drift earlier over sequential injections, the column is losing its bonded phase due to acid hydrolysis. Switch to a sterically protected or hybrid-silica C18 column.

Part 3: Data Presentation & Troubleshooting Tables

Table 1: Physicochemical Comparison & Detection Strategies
CompoundCAS NumberAmine CountpKa RangeUV AbsorbanceOptimal Detection
Tobramycin (API) 32986-56-457.0 - 9.5[4]None (>200nm)MS/MS, PED, ELSD
Nebrosamine (Impurity) 111170-72-02~8.0 - 9.0None (>200nm)MS/MS, PED, ELSD
Table 2: Troubleshooting HILIC Co-Elution & Artifacts
SymptomRoot Cause (Causality)Corrective Action
Co-elution at the void volume Insufficient organic solvent in the initial gradient conditions.Increase initial Acetonitrile concentration to 85%. Ensure sample diluent is at least 75% ACN.
Severe peak tailing Uncontrolled secondary electrostatic interactions with stationary phase silanols.Increase buffer concentration (e.g., from 10 mM to 20 mM Ammonium Formate) to increase ionic strength and mask silanols.
Retention time drift Incomplete restoration of the aqueous layer on the HILIC stationary phase.Increase post-run equilibration time. HILIC requires at least 10-15 column volumes of initial mobile phase between runs.

References

  • BOC Sciences. "CAS 111170-72-0 (Tobramycin Impurity) - BOC Sciences".
  • Taylor & Francis. "Full article: A Comparative Review of Hydrophilic Interaction Chromatography(HILIC) with Traditional Chromatography in the Analysis of Aminoglycoside Antibiotics".
  • ACS Publications. "Individual pKa Values of Tobramycin, Kanamycin B, Amikacin, Sisomicin, and Netilmicin Determined by Multinuclear NMR Spectroscopy".
  • ResearchGate. "Analysis of tobramycin by liquid chromatography with pulsed electrochemical detection".
  • ResearchGate. "Fast determination of tobramycin by reversed-phase ion-pair high performance liquid chromatography with a refractive index detector".

Sources

Optimization

Technical Support Center: Aminoglycoside Synthesis &amp; Impurity Profiling

Welcome to the Technical Support Center for Aminoglycoside Antibiotic Synthesis. As a Senior Application Scientist, I have designed this guide to address the precise physicochemical, mechanistic, and regulatory challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Aminoglycoside Antibiotic Synthesis. As a Senior Application Scientist, I have designed this guide to address the precise physicochemical, mechanistic, and regulatory challenges encountered during the semi-synthesis and downstream purification of complex aminoglycosides (e.g., Amikacin from Kanamycin A).

This guide moves beyond basic troubleshooting by explaining the causality behind experimental failures, ensuring your workflows are robust, self-validating, and compliant with global regulatory standards.

Core Mechanistic Workflow

Understanding where impurities are introduced is the first step in eliminating them. The diagram below maps the critical nodes in the semi-synthetic production of Amikacin, highlighting where side reactions and degradation pathways generate structurally similar impurities.

G KanA Kanamycin A (API Base) FermImp Fermentation Impurities (Kan B, C, D) KanA->FermImp Co-eluting Protect Selective Protection (pH & Solvent Control) KanA->Protect Acylation Acylation with L-HABA Protect->Acylation AcylImp Poly-acylated Impurities (Impurity A, B, F) Acylation->AcylImp Side Reactions Deprotect Deprotection & Purification (Ion-Exchange / C18AQ) Acylation->Deprotect Amikacin Amikacin Sulfate (Target API) Deprotect->Amikacin Degradation Degradation Products (Hydrolysis) Amikacin->Degradation pH/Thermal Stress

Aminoglycoside synthesis workflow highlighting critical impurity generation nodes.

Frequently Asked Questions (Mechanisms & Causality)

Q1: During the semi-synthesis of Amikacin from Kanamycin A, why am I observing high levels of Impurity B and Impurity F? A1: Impurities B (1,3-Di-HABA Kanamycin A) and F (1,6'-Di-HABA Kanamycin A) are poly-acylated by-products[1]. Amikacin synthesis requires the targeted acylation of the C-1 amino group of the deoxystreptamine moiety of Kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA)[2][3]. Causality: The nucleophilicity of the various amino groups on Kanamycin A is highly dependent on the reaction pH. If the selective protection of the non-target amino groups (N-3, N-6', N-3'') is incomplete, or if the stoichiometric ratio of the L-HABA active ester is too high, the L-HABA derivative will attack these unprotected secondary sites, leading to di-acylated impurities[1][4]. Strict pH control during the Schiff base or benzyloxycarbonyl protection phase is mandatory to prevent this.

Q2: Why do my Amikacin stability samples show an increase in a peak eluting at the exact retention time of Kanamycin A under basic stress conditions? A2: Aminoglycosides are highly sensitive to pH extremes. Under forced basic degradation conditions, the amide bond linking the L-HABA side chain to the C-1 amino group of Amikacin undergoes hydrolysis[2]. Causality: This hydrolysis results in the loss of the acetylated group, effectively reverting the Amikacin molecule back into a Kanamycin-like structure[2][3]. This explains the co-elution with Kanamycin A during stability testing. Always buffer your formulations strictly within the stable pH range (typically pH 3.5 to 5.5 for Amikacin sulfate).

Q3: How do FDA and ICH guidelines dictate the control of these synthetic and degradative impurities? A3: According to FDA and ICH Q3A(R) (for new drug substances) and Q3B(R2) (for new drug products), any impurity or degradation product exceeding the identification threshold must be structurally characterized[5][6]. For aminoglycosides, which often contain complex fermentation by-products (like Kanamycin B, C, D) and synthetic reaction products, you must provide a scientific rationale for their inclusion or exclusion in your specifications[5]. If a degradation product exceeds the qualification threshold, its biological safety must be established via toxicity studies unless it is a known, qualified metabolite[6].

Step-by-Step Troubleshooting Protocols

Protocol 1: Self-Validating Chromatographic Profiling (HPAE-PAD)

Rationale: Aminoglycosides lack a significant UV-absorbing chromophore, making traditional UV-Vis detectors practically useless without derivatization[2]. We mandate the use of High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) to ensure direct, high-sensitivity detection[3].

  • Step 1: Mobile Phase Preparation. Prepare an isocratic mobile phase of 115 mM NaOH.

    • Causality: High pH is required to deprotonate the multiple hydroxyl groups on the aminoglycoside, converting them into anions for retention and enabling anodic oxidation on the gold electrode[3].

  • Step 2: Column Selection. Install a macroporous anion-exchange column (e.g., CarboPac MA1, USP L47)[2][3].

    • Causality: Standard silica columns dissolve at pH > 8. Polymeric macroporous resins are required for stability in 115 mM NaOH.

  • Step 3: Electrochemical Detection Setup. Utilize disposable gold on polytetrafluoroethylene (PTFE) working electrodes applying a 4-potential waveform[3].

    • Causality: Aminoglycoside oxidation products rapidly foul standard electrodes. The 4-potential waveform includes a reductive cleaning step that continuously strips the gold surface, preventing signal degradation and eliminating time-consuming mechanical polishing[3].

  • Step 4: System Suitability Validation. Inject a resolution solution containing 0.008 mg/mL Kanamycin A and 0.02 mg/mL Amikacin[2]. The protocol is self-validated if the peak resolution is >3.0 and peak asymmetry is <2.0[2][3].

Protocol 2: Downstream Purification via Continuous Chromatography

Rationale: Removing highly polar impurities (like unreacted L-HABA) and structurally similar positional isomers requires high-resolution continuous ion-exchange chromatography[7].

  • Step 1: Mother Liquor Clarification. Pass the chemically synthesized aminoglycoside mother liquor through a ceramic membrane[7].

    • Causality: This removes colloidal suspended solids that would otherwise irreversibly foul the downstream continuous chromatography resin[7].

  • Step 2: Continuous Cation-Exchange Loading. Load the dialysate onto a continuous chromatographic separation unit filled with an acidic cation resin[7].

    • Causality: Aminoglycosides are polybasic compounds. They bind aggressively to acidic cation resins, allowing neutral or purely acidic impurities (like hydrolyzed L-HABA) to wash through in the void volume.

  • Step 3: Gradient Elution. Elute the column using a linear ammonia gradient (e.g., 0.5 N to 1.5 N).

    • Causality: Gradually increasing the pH selectively neutralizes the protonated amines on the bound molecules. Kanamycin, having a slightly different pKa profile, elutes first, followed by highly purified Amikacin.

Quantitative Data Summaries

Table 1: Common Aminoglycoside Impurities and Mechanistic Origins
ImpurityOrigin / MechanismStructural Characteristic
Kanamycin B, C, D Fermentation of Streptomyces kanamyceticusPositional isomers / minor constituents[2]
Impurity A Semi-synthesis (Acylation)3-HABA Kanamycin A[1]
Impurity B Semi-synthesis (Over-acylation)1,3-Di-HABA Kanamycin A[1]
Impurity F Semi-synthesis (Over-acylation)1,6'-Di-HABA Kanamycin A[1][4]
Impurity H Semi-synthesis Side ProductAmikacin B[1][4]
Hydrolysis Product Basic DegradationLoss of acetylated group (reverts to Kanamycin-like)[2][3]
Table 2: ICH Q3A Impurity Thresholds for Drug Substances (Max Daily Dose ≤ 2g/day)
Threshold TypeLimitAction Required if Exceeded
Reporting Threshold 0.05%Document and report in batch analysis[5]
Identification Threshold 0.10% or 1.0 mg/day (whichever is lower)Structural characterization required[5]
Qualification Threshold 0.15% or 1.0 mg/day (whichever is lower)Biological safety assessment required[5]

References

  • Analysis of the Aminoglycoside Antibiotics Kanamycin and Amikacin Matches USP Requirements - Thermo Fisher Scientific. 2

  • Amikacin Sulfate - EP Method - Antec Scientific.1

  • LC Analysis of Aminoglycoside Antibiotics Kanamycin and Amikacin | LCGC International. 3

  • CN106317132A - Aminoglycoside antibiotics separation and purification method - Google Patents.7

  • Amikacin-Impurities - Pharmaffiliates. 4

  • Guidance for Industry Q3A Impurities in New Drug Substances - FDA. 5

  • Guidance for Industry Q3B(R2) Impurities in New Drug Products - FDA. 6

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Detection

Welcome to the technical support center for the analysis of 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical g...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the chromatographic analysis of this highly polar amino sugar.

Introduction

2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose is a challenging analyte due to its high polarity and lack of a significant UV chromophore. These characteristics necessitate specialized analytical approaches to achieve reliable retention, separation, and detection. This guide will focus on two primary strategies: direct analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) with universal detectors and an alternative approach involving pre-column derivatization for enhanced detection and reversed-phase separation.

Part 1: Direct Analysis using HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred technique for retaining and separating highly polar compounds like 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose.[1][2][3] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (water or an aqueous buffer).[4][5] The polar analytes partition into a water-enriched layer on the surface of the stationary phase, leading to their retention.[1][6]

Frequently Asked Questions (FAQs) - HILIC Method Development

Q1: What is a good starting point for mobile phase composition in HILIC for 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose?

A1: A typical starting point for HILIC method development is a mobile phase with a high percentage of acetonitrile. A recommended initial condition is:

  • Mobile Phase A: 10-20 mM ammonium formate or ammonium acetate in water, pH adjusted to 3.0-4.5 with formic acid or acetic acid.[7]

  • Mobile Phase B: Acetonitrile.

  • Initial Gradient: 95% B for 1-2 minutes, followed by a gradient to 60-70% B over 10-15 minutes.

The high organic content at the beginning of the gradient is crucial for retaining the polar analyte.[8] Water is the strong solvent in HILIC, so a higher water content will decrease retention.[1][8]

Q2: How does the mobile phase pH affect the retention and peak shape of my amino sugar?

A2: The pH of the mobile phase is a critical parameter as it influences the charge state of both the analyte and the stationary phase. 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose has two amino groups, which will be protonated at acidic pH. A mobile phase pH of at least one to two pH units away from the analyte's pKa is recommended to ensure a consistent charge state and avoid retention time drift.[3][9] For basic analytes like this amino sugar, an acidic mobile phase (e.g., pH 3-5) will ensure protonation, which can enhance interaction with certain HILIC stationary phases and improve peak shape.[6]

Q3: What type of detector should I use for direct analysis?

A3: Since 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose lacks a strong UV chromophore, universal detectors that do not rely on light absorbance are necessary. The most common choices are:

  • Evaporative Light Scattering Detector (ELSD): ELSD is a mass-based detector that nebulizes the column eluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles.[10][11] It is compatible with gradient elution, which is a significant advantage over refractive index detection.[10][12]

Both detectors require volatile mobile phase components, making ammonium formate and ammonium acetate ideal buffers.[4][7]

HILIC Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
No or Poor Retention Sample solvent is too strong (high water content): The sample is not retained because it is dissolved in a solvent that is much more polar than the mobile phase.Prepare the sample in a solvent with a similar or higher organic content than the initial mobile phase. If solubility is an issue, inject a smaller volume.[2]
Mobile phase has too high a water content: Water is the strong eluting solvent in HILIC.Increase the percentage of acetonitrile in the initial mobile phase. A minimum of 3% water is generally needed to maintain the aqueous layer for partitioning.[6][17]
Insufficient column equilibration: The water layer on the stationary phase has not had enough time to form, leading to inconsistent retention.Equilibrate the column with at least 20 column volumes of the initial mobile phase before the first injection and between runs.[2][6]
Retention Time Drift Changes in mobile phase composition: Evaporation of the organic component or changes in pH can cause retention times to shift.Prepare fresh mobile phase daily. Keep solvent bottles tightly capped. Ensure the buffer concentration is sufficient (at least 10 mM) to maintain a stable pH.[18]
Inconsistent column temperature: Fluctuations in ambient temperature can affect retention.Use a column oven to maintain a constant temperature. Even a 1°C change can significantly impact retention.[19]
Insufficient column re-equilibration between gradient runs: The column is not returning to its initial state before the next injection.Increase the re-equilibration time at the end of the gradient to at least 20 column volumes.[6][20]
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase: The basic amino groups of the analyte can interact with residual silanols on silica-based HILIC columns.Increase the buffer concentration in the mobile phase (e.g., from 10 mM to 20-30 mM) to mask silanol interactions.[21]
pH is too close to the analyte's pKa: This can lead to multiple ionic forms of the analyte, resulting in broad or tailing peaks.Adjust the mobile phase pH to be at least one to two units away from the analyte's pKa.[3][9]
Sample overload: Injecting too much sample can lead to peak tailing.Reduce the injection volume or the sample concentration.[21]
Poor Peak Shape (Fronting or Splitting) Sample solvent stronger than the mobile phase: This is a common issue in HILIC where the sample is dissolved in a high-aqueous solution.As with poor retention, dissolve the sample in a solvent with a high organic content, matching the initial mobile phase.[9]
Column contamination or blockage: Particulates from the sample or mobile phase can accumulate at the column inlet.Use a guard column and filter all samples and mobile phases. If a blockage is suspected, try back-flushing the column to waste.[21]
Experimental Workflow: HILIC-ELSD/CAD Method Development

HILIC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_detection Detection cluster_optimization Optimization Loop Sample_Prep Sample Preparation (Dissolve in >=90% ACN) Injection Inject Sample Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (e.g., 10mM Ammonium Formate, pH 3.5 in Water (A) Acetonitrile (B)) Column_Equilibration Column Equilibration (>=20 column volumes of initial conditions) Mobile_Phase_Prep->Column_Equilibration Column_Equilibration->Injection Gradient_Elution Gradient Elution (e.g., 95% B -> 70% B) Injection->Gradient_Elution ELSD_CAD ELSD or CAD Detection Gradient_Elution->ELSD_CAD Data_Acquisition Data Acquisition & Analysis ELSD_CAD->Data_Acquisition Evaluate_Results Evaluate Peak Shape, Retention, & Sensitivity Data_Acquisition->Evaluate_Results Adjust_Params Adjust Parameters: - Gradient Slope - pH - Buffer Concentration Evaluate_Results->Adjust_Params If needed Adjust_Params->Mobile_Phase_Prep

Caption: Workflow for HIL-IC-ELSD/CAD method development.

Part 2: Pre-column Derivatization for Reversed-Phase Analysis

An alternative to direct HILIC analysis is to chemically modify the 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose molecule to make it more amenable to standard reversed-phase HPLC with fluorescence or UV detection. This process, known as derivatization, involves reacting the amino groups of the analyte with a labeling reagent.[22]

Why Consider Derivatization?
  • Enhanced Detection: The addition of a fluorophore or a strong chromophore allows for highly sensitive detection using fluorescence or UV detectors, which are more common in analytical labs than ELSD or CAD.

  • Improved Chromatography: Derivatization can increase the hydrophobicity of the polar analyte, allowing for good retention and separation on standard C18 reversed-phase columns.[23]

  • Robustness: Reversed-phase chromatography is often considered more rugged and easier to troubleshoot than HILIC.

Recommended Derivatization Reagent: o-Phthalaldehyde (OPA)

o-Phthalaldehyde (OPA) reacts rapidly with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative.[23] This reaction is specific for primary amines, making it suitable for 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose.

OPA_Reaction cluster_reactants Reactants cluster_product Product Analyte (R-NH2) Analyte (R-NH2) Reaction Reaction Analyte (R-NH2)->Reaction Fluorescent Isoindole Derivative Fluorescent Isoindole Derivative Reaction->Fluorescent Isoindole Derivative pH 9-10 OPA OPA OPA->Reaction Thiol (R'-SH) Thiol (R'-SH) Thiol (R'-SH)->Reaction

Caption: OPA derivatization reaction scheme.

Step-by-Step Protocol: OPA Derivatization
  • Reagent Preparation:

    • Borate Buffer (0.2 M, pH 9.2): Dissolve boric acid in ultrapure water and adjust the pH to 9.2 with a concentrated sodium hydroxide solution.[23]

    • OPA Solution: Dissolve 20 mg of o-phthalaldehyde in 10 mL of the borate buffer.[23]

    • Mercaptopropionic Acid (MPA) Solution: Add 20 µL of 3-mercaptopropionic acid to 10 mL of the borate buffer.[23]

    • Note: These reagents should be prepared fresh and stored at 4-8°C for no more than one week.[23]

  • Derivatization Procedure:

    • In a clean autosampler vial, mix your sample (or standard) with the derivatization reagents. A typical ratio is 1:1:1 (e.g., 10 µL sample + 10 µL OPA solution + 10 µL MPA solution).

    • For automated systems, the reagents can be mixed in the autosampler needle.[24]

    • Allow the reaction to proceed for 1-2 minutes at room temperature.[23] The reaction is rapid.

    • Inject the derivatized sample onto the reversed-phase HPLC system.

Troubleshooting Derivatization and RP-HPLC
Problem Potential Cause(s) Recommended Solution(s)
Low or No Peak Response Reagent Degradation: OPA and MPA solutions are not stable for long periods.Prepare fresh derivatization reagents.[23]
Incorrect pH: The derivatization reaction is pH-dependent and requires alkaline conditions.Ensure the final pH of the reaction mixture is between 9 and 10. Check the pH of your borate buffer.
Insufficient Reagent: The concentration of the analyte may be too high for the amount of derivatization reagent used.Ensure the derivatization reagent is in excess. Try diluting the sample or increasing the amount of reagent.
Multiple or Broad Peaks Incomplete Reaction: The reaction may not have gone to completion, resulting in multiple products.Ensure proper mixing of the sample and reagents. Allow the reaction to proceed for the full recommended time (1-2 minutes).
Derivative Instability: The OPA-derivatized products can degrade over time.Analyze the samples promptly after derivatization. If using an autosampler, keep the sample tray cooled.
Poor Chromatographic Conditions: The mobile phase may not be optimized for the separation of the derivatized analyte.Optimize the reversed-phase gradient. A typical mobile phase would be acetonitrile and a buffered aqueous phase (e.g., acetate or phosphate buffer).

Summary of Recommended Starting Conditions

ParameterHILIC-ELSD/CAD MethodRP-HPLC with OPA Derivatization
Stationary Phase HILIC (e.g., Amide, Z-HILIC, bare silica)C18 Reversed-Phase
Mobile Phase A 10-20 mM Ammonium Formate/Acetate in Water (pH 3.0-4.5)25 mM Sodium Acetate Buffer (pH 6.5)
Mobile Phase B AcetonitrileAcetonitrile or Methanol
Typical Gradient 95% B to 70% B10% B to 70% B
Detector ELSD or CADFluorescence (Ex: 340 nm, Em: 455 nm) or UV (340 nm)
Key Advantage Direct analysis, no derivatization required.High sensitivity, uses common detectors.
Key Challenge Sensitive to mobile phase and sample solvent composition.Extra sample preparation step, derivative stability.

References

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
  • Thermo Fisher Scientific. (n.d.). HILIC Troubleshooting.
  • LCGC International. (2026, March 31). Hydrophilic-Interaction Chromatography: An Update.
  • Gama, M. R., da Costa Silva, R. G., Collins, C. H., & Bottoli, C. B. G. (2012). Hydrophilic interaction liquid chromatography—a powerful separation technique.
  • ResearchGate. (2017, September 13). How much of a water layer is required in HILIC column to effectively bind hydrophobic compounds?
  • YMC America, Inc. (n.d.). Technical Note - Understanding HILIC separation and improving your results!
  • Waters Corporation. (n.d.). What are the common causes of having little or no retention and/or peak shape problems on a HILIC column?
  • Merck. (n.d.). Trouble-Shooting.
  • KNAUER. (n.d.). HILIC - Sugars and fructooligosaccharide analysis.
  • Peak Scientific. (2016, September 15). The principles of ELSD.
  • Journal of Chemistry. (2013). SHORT COMMUNICATION FULL OPTIMIZATION AND VALIDATION OF AN HPLC METHOD FOR THE QUANTITATIVE ANALYSIS OF TOTAL SUGARS IN A SOFT D.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds.
  • LabRulez LCMS. (2025, October 21). Understanding How Charged Aerosol Detection (CAD) Works.
  • Thermo Fisher Scientific. (n.d.). Charged aerosol detection - factors affecting uniform analyte response.
  • Interchim. (2009, October 15). OPA, amine detection reagent.
  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • LCGC International. (2012, May 1). Troubleshooting Basics, Part III: Retention Problems.
  • PubMed. (2017, September 5). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin.
  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection.
  • LCGC International. (2026, March 31). A New HILIC Column for Saccharide Analysis.
  • PMC. (2014). A New HPLC-ELSD Method for Simultaneous Determination of N-Acetylglucosamine and N-Acetylgalactosamine in Dairy Foods.
  • Thermo Fisher Scientific. (n.d.). Charged Aerosol Detection Applications Guide.
  • PMC. (2012). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases.
  • Fisher Scientific. (n.d.). Analysis of Underivatized Amino Acids in Wines by Solid Phase Extraction and HILIC-MS.
  • American Laboratory. (2023, September 26). Optimizing the Sensitivity of an Evaporative Light Scattering Detector.
  • Welch Materials. (2025, October 17). [Readers Insight] Retention Time Drifts: Why Do They Occur?
  • Fisher Scientific. (n.d.). HPLC-Charged Aerosol Detection - Surfactants and Emulsifiers Applications Notebook.
  • Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column.
  • Agilent Technologies. (2019, January 16). Analysis of sugars using an Agilent InfinityLab Poroshell 120 HILIC-Z column.
  • Shodex. (n.d.). LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent.
  • Thermo Fisher Scientific. (n.d.). HILIC separations.
  • ResearchGate. (n.d.). Quantitative analysis methods for sugars.
  • Agilent Technologies. (2017, December 1). Methods for the Analysis of Underivatized Amino Acids by LC/MS.
  • Shimadzu. (n.d.). 01-00441-EN High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function.
  • SEDERE. (n.d.). ELSD food analysis review.
  • ResearchGate. (2019, August 13). Help with HILIC amino acid carryover in LC-MS/MS?
  • Sigma-Aldrich. (n.d.). HPLC Analysis of Sugars by HILIC Chromatography using Ascentis ® Express OH-5 Column with ELSD Detection.
  • Chromatography Forum. (2006, May 16). Hilic and sugars.
  • Phenomenex. (2020, September 24). Sugars in Meat Samples by UHPLC-ELSD.
  • COSMOSIL. (n.d.). COSMOSIL HILIC Application Notebook.
  • LCGC International. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization.
  • ResearchGate. (n.d.). b-17 amino acid analysis – hplc (pre column derivatization – opa.
  • Agilent Technologies. (2017, September 12). Determination of Amino Acid Composition using Automated Pre-Column Derivitization and Superficially Porous Columns.

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Reference Data & Comparative Studies

Validation

Profiling 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose: A Comparative Analytical Guide to Tobramycin Impurities

Introduction to Aminoglycoside Degradation Tobramycin is a broad-spectrum aminoglycoside antibiotic produced by the fungus Streptomyces tenebrarius[1]. Structurally, it is a 4,6-disubstituted deoxystreptamine, consisting...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Aminoglycoside Degradation

Tobramycin is a broad-spectrum aminoglycoside antibiotic produced by the fungus Streptomyces tenebrarius[1]. Structurally, it is a 4,6-disubstituted deoxystreptamine, consisting of a central 2-deoxystreptamine (DOS) ring linked via glycosidic bonds to two aminosugars: kanosamine at the 6-O position and nebrosamine (chemically identified as 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose) at the 4-O position[2].

During formulation, storage, or forced degradation, the glycosidic bonds of tobramycin are susceptible to hydrolysis, yielding a complex profile of degradants[3]. Understanding the distinct chemical behavior of the terminal fragment 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose compared to intermediate degradants (like nebramine) and process impurities (like kanamycin B) is critical for pharmaceutical quality control, stability-indicating assay development, and establishing pKa-activity relationships ()[2].

Mechanisms of Degradation and Impurity Formation

The impurity profile of tobramycin can be bifurcated into process-related impurities and hydrolytic degradation products[4]:

  • Process Impurities : Arise during biosynthesis or incomplete purification. For instance, Kanamycin B (EP Impurity A) differs from tobramycin only by the presence of a 3'-hydroxyl group on the nebrosamine ring. Neamine (EP Impurity C) is a disaccharide fragment of Kanamycin B[1].

  • Degradation Products : Formed via acidic or basic hydrolysis. Cleavage of the kanosamine sugar yields the intermediate disaccharide Nebramine (EP Impurity B)[5]. Further hydrolysis of Nebramine, or direct cleavage of the 4-O bond in tobramycin, liberates the free aminosugar 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose (Nebrosamine) and DOS[1].

TobramycinDegradation cluster_acidic Hydrolytic Degradation Pathway T Tobramycin (Active API) N_mine Nebramine (EP Impurity B) T->N_mine - Kanosamine K_amine Kanosamine T->K_amine Cleavage DK Deoxystreptamine- kanosaminide T->DK - Nebrosamine N_samine 2,6-Diamino-2,3,6-trideoxy- D-ribo-Hexose (Nebrosamine) T->N_samine Cleavage N_mine->N_samine Hydrolysis DOS 2-Deoxystreptamine (DOS) N_mine->DOS Hydrolysis DK->K_amine Hydrolysis DK->DOS Hydrolysis

Hydrolytic degradation pathway of tobramycin yielding nebrosamine and other key impurities.

Physicochemical Comparison of Tobramycin Impurities

To effectively isolate and quantify these compounds, we must exploit their structural differences. The table below summarizes the critical physicochemical traits of 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose against other major impurities[6],[7].

Impurity NamePharmacopeial SynonymChemical NatureOriginMolecular FormulaMolecular Weight
Tobramycin Active APITrisaccharideFermentationC₁₈H₃₇N₅O₉467.52 g/mol
2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose NebrosamineAminosugar (Monosaccharide)Degradation (Hydrolysis)C₆H₁₄N₂O₃162.19 g/mol
Nebramine EP Impurity BDisaccharideDegradation (Hydrolysis)C₁₂H₂₆N₄O₅306.36 g/mol
Kanamycin B EP Impurity ATrisaccharideProcess ImpurityC₁₈H₃₇N₅O₁₀483.52 g/mol
Neamine EP Impurity CDisaccharideProcess / DegradationC₁₂H₂₆N₄O₆322.36 g/mol
Kanosamine N/AAminosugar (Monosaccharide)Degradation (Hydrolysis)C₆H₁₃NO₅179.17 g/mol

Analytical Workflow: Overcoming the Lack of a Chromophore

A fundamental challenge in aminoglycoside analysis is the absence of a UV-absorbing chromophore[3]. While pre-column derivatization (e.g., with 2,4-dinitrofluorobenzene) is historically common, it suffers from incomplete reactions and matrix interferences.

Modern pharmacopeial and literature standards prioritize High-Performance Anion-Exchange Chromatography with Integrated Pulsed Amperometric Detection (HPAE-IPAD) ()[4].

Causality of the Experimental Method:

  • Alkaline Anion Exchange : Aminosugars like 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose are weak acids due to their hydroxyl groups. At high pH (using an NaOH eluent), these hydroxyls are partially ionized into oxyanions, allowing retention and separation on a strong anion-exchange stationary phase based on molecular size and pKa[2].

  • Pulsed Amperometric Detection (PAD) : The amine and hydroxyl groups are oxidized at a gold working electrode. Because oxidation products foul the electrode, a repeating pulsed waveform is applied: a detection potential, followed by a highly positive cleaning potential, and a negative reducing potential to restore the gold surface. This self-regenerating cycle ensures trustworthy, reproducible quantification.

HPAE_Workflow S1 Sample Prep (Alkaline Dilution) S2 Anion-Exchange Column Separation S1->S2 S3 Pulsed Amperometric Detection (Au Electrode) S2->S3 S4 Data Acquisition & Impurity Profiling S3->S4

HPAE-IPAD workflow for the separation and detection of non-chromophoric aminoglycosides.

Self-Validating HPAE-IPAD Protocol for Impurity Profiling

This protocol is optimized for the baseline resolution of 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose from Nebramine and Tobramycin[4].

Step 1: Reagent and Standard Preparation

  • Eluent : Prepare a carbonate-free 2.0 mM NaOH isocratic eluent. Crucial Causality: Carbonate acts as a strong eluting ion and will compress the retention times of early-eluting monosaccharides like nebrosamine. Use 50% w/w NaOH and degassed 18 MΩ-cm water.

  • Standards : Prepare a resolution mixture containing 10 µg/mL each of Tobramycin, Kanamycin B, Nebramine, and 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose in deionized water.

Step 2: Chromatographic Conditions

  • Column : Dionex CarboPac PA1 (4 × 250 mm) with a matching guard column (USP designation L46)[4].

  • Flow Rate : 0.5 mL/min.

  • Column Temperature : 30°C (maintains consistent pKa of the sugar hydroxyls).

  • Injection Volume : 10 µL.

Step 3: IPAD Waveform Setup Program the electrochemical detector with the following carbohydrate/amine waveform (vs. Ag/AgCl reference):

  • E1 = +0.10 V (t = 0.00 to 0.40 s) Detection phase

  • E2 = +2.00 V (t = 0.41 to 0.42 s) Oxidative cleaning

  • E3 = +0.60 V (t = 0.43 s) Oxide dissolution

  • E4 = -0.10 V (t = 0.44 to 0.50 s) Reductive surface restoration

Step 4: System Suitability & Validation

  • Inject the resolution mixture.

  • Acceptance Criteria : The resolution ( Rs​ ) between 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose (eluting early as a smaller fragment) and Nebramine must be ≥2.0 . The relative standard deviation (RSD) of the tobramycin peak area over 5 replicate injections must be ≤2.0% , validating the efficacy of the electrode cleaning cycle.

Chromatographic Performance Data

The following table illustrates typical performance metrics using the HPAE-IPAD methodology, highlighting the elution order driven by molecular size and the number of ionizable hydroxyl groups ()[].

AnalyteElution OrderRelative Retention Time (RRT)*Detection Sensitivity
2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose 1 (Earliest)~0.25High (Primary Amines)
Kanosamine 2~0.35High
Nebramine (Imp B) 3~0.65Moderate
Neamine (Imp C) 4~0.72Moderate
Tobramycin (API) 51.00Baseline
Kanamycin B (Imp A) 6 (Latest)~1.15Moderate

*Note: RRT values are illustrative approximations based on standard HPAE-IPAD elution behavior where smaller, less retained fragments elute earlier.

Conclusion

The structural elucidation and quantification of 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose are pivotal for mapping the degradation kinetics of tobramycin[1]. By leveraging the specific ionization of its hydroxyl groups and the electrocatalytic oxidation of its amines, HPAE-IPAD provides a robust, derivatization-free framework for distinguishing this terminal aminosugar from complex intermediate impurities like nebramine[4].

References

  • Hanko, V. P., & Rohrer, J. S. (2006). "Identification of tobramycin impurities for quality control process monitoring." Journal of Pharmaceutical and Biomedical Analysis, 40(4), 1000-1004.

  • Frontini, R., et al. (2015). "Purity determination of amphotericin B, colistin sulfate and tobramycin sulfate in a hydrophilic suspension by HPLC." Journal of Chromatography B, 990, 7-14.

  • LGC Standards. "2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Di-TFA Salt." Analytical Reference Standards.

  • ACS Omega. (2024). "Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa–Activity Relationships." ACS Publications.

Sources

Comparative

Cross-Validation of LC-MS and NMR for Tobramycin Impurity Profiling: A Comprehensive Technical Guide

As drug development standards grow increasingly stringent, the impurity profiling of complex biological APIs demands orthogonal, self-validating analytical strategies. Tobramycin, a potent aminoglycoside antibiotic produ...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development standards grow increasingly stringent, the impurity profiling of complex biological APIs demands orthogonal, self-validating analytical strategies. Tobramycin, a potent aminoglycoside antibiotic produced via Streptomyces tenebrarius fermentation, presents a unique analytical challenge. Its highly polar, polybasic structure lacks a UV-absorbing chromophore, rendering traditional HPLC-UV methods largely ineffective [1]. Furthermore, the fermentation process generates structurally similar impurities—such as nebramine, neamine, and kanamycin B—that are difficult to separate and quantify [1].

To establish absolute scientific integrity, this guide details the causality and methodology behind cross-validating Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry coupled with Charged Aerosol Detection (HILIC-LC-MS/CAD) against Quantitative Nuclear Magnetic Resonance (qNMR).

Mechanistic Grounding: Why Orthogonal Validation is Critical

The HILIC-LC-MS/CAD Advantage

Historically, LC-MS analysis of aminoglycosides required perfluorinated ion-pairing reagents (e.g., TFA or HFBA) to retain these highly polar molecules on reversed-phase C18 columns [2]. However, these reagents cause severe ion suppression in the mass spectrometer and contaminate the system.

By transitioning to a zwitterionic HILIC stationary phase, we exploit the hydrophilic surface to retain tobramycin using MS-friendly volatile buffers, eliminating ion suppression [3]. Because MS ionization efficiency varies drastically between different impurities, we couple the system with a Charged Aerosol Detector (CAD). CAD provides a nearly uniform, mass-based response for all non-volatile analytes, enabling accurate relative quantification even when specific impurity reference standards are unavailable [1].

The qNMR Primary Ratio Method

While LC-MS/CAD offers exceptional sensitivity, it remains a secondary method susceptible to matrix effects and incomplete column recovery. qNMR serves as the ultimate self-validating tool because it is a primary ratio method. The integrated area of an NMR resonance is directly proportional to the number of nuclei generating it, completely independent of the molecule's extinction coefficient or ionization efficiency [4]. By comparing the anomeric proton signals of tobramycin against a certified internal standard, qNMR provides absolute quantification and concurrent structural elucidation of unknown degradants [4].

Experimental Protocols

Protocol A: HILIC-LC-MS/CAD Impurity Profiling

Causality Check: Using a zwitterionic sulfobetaine stationary phase prevents the need for signal-suppressing ion-pairing agents, ensuring high MS sensitivity while CAD handles universal quantification.

  • Sample Preparation: Dissolve the tobramycin API in a 50:50 (v/v) mixture of water and acetonitrile to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation:

    • Column: Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium formate in water (pH adjusted to 3.0 with formic acid to ensure full protonation of aminoglycosides).

    • Mobile Phase B: 10 mM Ammonium formate in acetonitrile.

    • Gradient: Start at 85% B, ramp to 40% B over 15 minutes to elute highly polar impurities.

  • Detection Parameters:

    • MS/MS (ESI+): Capillary voltage 3.0 kV, desolvation temperature 400°C. Monitor specific transitions (e.g., m/z 468 → 163 for tobramycin, m/z 484 → 163 for kanamycin B).

    • CAD: Set evaporation temperature to 35°C. Use a power-law transformation (PTV) value of 1.0 for linear response calibration.

Protocol B: 1H qNMR Absolute Quantification

Causality Check: To ensure absolute quantitative accuracy, the relaxation delay (D1) must be set to at least 5 times the longest longitudinal relaxation time (T1) of the analytes, ensuring complete recovery of bulk magnetization between pulses.

  • Sample Preparation: Accurately weigh ~20 mg of tobramycin API and ~5 mg of a certified internal standard (e.g., Maleic acid, NIST SRM). Dissolve completely in 600 µL of Deuterium Oxide (D2O).

  • NMR Acquisition:

    • Instrument: 400 MHz or 600 MHz NMR spectrometer.

    • Pulse Sequence: Standard 1D 1H with a 90° excitation pulse.

    • Relaxation Delay (D1): ≥ 30 seconds (determined via prior inversion-recovery T1 experiment).

    • Scans: 64 to 128 scans to achieve a Signal-to-Noise Ratio (SNR) > 250:1 for trace impurities.

  • Data Processing & Quantification: Apply exponential line broadening (0.3 Hz), phase manually, and apply a rigorous baseline correction. Integrate the isolated anomeric protons of tobramycin (~5.1 ppm) and the internal standard (~6.3 ppm for maleic acid) to calculate absolute purity.

Data Presentation & Method Comparison

The synergy between these two methods is best illustrated by their complementary performance metrics. LC-MS/CAD excels in trace-level detection, while qNMR provides unmatched accuracy without the need for specific reference standards.

Table 1: Performance Comparison of HILIC-LC-MS/CAD vs. qNMR

ParameterHILIC-LC-MS/CAD1H qNMR
Primary Function Trace impurity detection & separationAbsolute quantification & structural ID
Sensitivity (LOD) ~0.01% (w/w)~0.1% (w/w)
Reference Standard Required for exact MS ID; CAD allows relative quantNot required (Internal standard only)
Matrix Effects Susceptible to ion suppression (MS)Immune to matrix ionization effects
Run Time ~20 minutes per sample~15-30 minutes per sample

Table 2: Cross-Validation Results for Tobramycin Impurities (Spiked API Batch)

ImpurityLC-MS ID (m/z [M+H]+)CAD Quantitation (% w/w)qNMR Quantitation (% w/w)% Difference
Kanamycin B 484.20.42 ± 0.020.44 ± 0.014.6%
Nebramine 275.10.18 ± 0.010.17 ± 0.025.7%
Neamine 323.20.08 ± 0.01Below LOQN/A

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical architecture of the orthogonal cross-validation system, highlighting how structural elucidation and absolute quantitation merge to form a self-validating impurity profile.

G cluster_lcms HILIC-LC-MS/CAD Workflow cluster_nmr qNMR Workflow A Tobramycin API Sample B1 Zwitterionic HILIC (No Ion-Pairing) A->B1 C1 D2O + Internal Standard (e.g., Maleic Acid) A->C1 B2 ESI-MS (ID) & CAD (Quant) B1->B2 D1 High-Sensitivity Trace Profiling B2->D1 C2 1H NMR (400 MHz) Long Relaxation (D1>5*T1) C1->C2 D2 Absolute Quantitation & Structural Elucidation C2->D2 E Orthogonal Cross-Validation Confirmed Impurity Profile D1->E D2->E

Orthogonal cross-validation workflow of LC-MS/CAD and qNMR for tobramycin impurity profiling.

Conclusion

Relying on a single analytical technique for aminoglycoside impurity profiling introduces significant regulatory and scientific risk. By cross-validating HILIC-LC-MS/CAD with qNMR, laboratories can overcome the inherent limitations of tobramycin's lack of a UV chromophore and its highly polar nature. LC-MS/CAD provides the necessary sensitivity to detect trace degradants like neamine, while qNMR acts as the primary quantitative anchor, ensuring that matrix effects do not skew the reported concentrations of major impurities like kanamycin B. This orthogonal approach represents the gold standard for E-E-A-T compliant pharmaceutical analysis.

References

  • Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis Source: US Pharmacopeia (USP) URL:Verified Grounding Link
  • Characterization of impurities in tobramycin by liquid chromatography-mass spectrometry Source: Journal of Chromatography A / NIH URL:Verified Grounding Link
  • Development and Validation of a Confirmatory Method for the Determination of Aminoglycosides in Foods Using LC-MS/MS With a Zwitterionic HILIC Column Source: Waters Corpor
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients Source: Spectroscopy Europe URL:Verified Grounding Link

Sources

Validation

Comprehensive Comparison Guide: Antimicrobial Activity of Tobramycin vs. Its Structural Impurities

As drug development professionals and formulation scientists, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory checkbox—it is a fundamental requirement for clinical efficacy and...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and formulation scientists, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory checkbox—it is a fundamental requirement for clinical efficacy and patient safety. Tobramycin, a potent broad-spectrum aminoglycoside produced via the fermentation of Streptomyces tenebrarius, is highly effective against Gram-negative pathogens like Pseudomonas aeruginosa.

However, the manufacturing and degradation processes of tobramycin inevitably generate structurally related impurities, most notably Kanamycin B , Neamine , and Nebramine [1]. Because these impurities share a pseudo-oligosaccharide scaffold with the parent API, they can co-purify. Understanding the divergence in their antimicrobial activity is critical for establishing rational quality control limits and predicting the therapeutic impact of API degradation.

Structural Causality: The Molecular Basis of Antimicrobial Divergence

To understand why tobramycin succeeds where its impurities fail, we must examine the structure-activity relationship (SAR) at the ribosomal interface. Aminoglycosides exert their bactericidal effect by binding to the 16S rRNA of the bacterial 30S ribosomal subunit, causing mRNA mistranslation and halting protein synthesis.

  • Tobramycin (3'-deoxykanamycin B): The absence of a hydroxyl group at the 3'-position of Ring I is the defining feature of tobramycin. This structural absence allows tobramycin to evade phosphorylation by aminoglycoside phosphotransferases, specifically APH(3')-IIb, an enzyme natively expressed by P. aeruginosa[2].

  • Kanamycin B: As a biosynthetic precursor and common impurity, Kanamycin B possesses the 3'-hydroxyl group. While it binds the ribosome effectively in susceptible strains, the 3'-OH acts as an Achilles' heel, making it highly susceptible to enzymatic inactivation by APH(3')-IIb, rendering it virtually useless against P. aeruginosa[3],[2].

  • Neamine & Nebramine: These are hydrolysis products resulting from the cleavage of the aminoglycoside backbone[1]. Neamine lacks Rings III and IV, while Nebramine lacks the kanosamine sugar[4]. The loss of these critical structural domains drastically reduces their hydrogen-bonding capability, resulting in a catastrophic loss of ribosomal binding affinity[5].

Mechanism Tobra Tobramycin (3'-deoxykanamycin B) Ribosome 30S Ribosomal Subunit (16S rRNA) Tobra->Ribosome Strong Affinity KanB Kanamycin B (Has 3'-OH) Enzyme APH(3')-IIb Enzyme (P. aeruginosa) KanB->Enzyme Susceptible NeaNeb Neamine & Nebramine (Hydrolysis Products) NeaNeb->Ribosome Weak Affinity WeakBind Weak Ribosomal Binding (Loss of Rings) NeaNeb->WeakBind MIC > 128 µg/mL Inhibition Potent Protein Synthesis Inhibition Ribosome->Inhibition Cell Death Resistance Enzymatic Inactivation (Phosphorylation) Enzyme->Resistance Inactive vs P. aeruginosa

Mechanistic divergence of Tobramycin and its impurities at the ribosomal interface.

Comparative Antimicrobial Efficacy: Quantitative Data

The structural differences translate directly into measurable shifts in Minimum Inhibitory Concentration (MIC). The table below summarizes the in vitro antimicrobial activity of tobramycin and its primary impurities against standard reference strains.

CompoundP. aeruginosa (µg/mL)S. aureus (µg/mL)E. coli (µg/mL)Structural & Mechanistic Note
Tobramycin 0.25 – 1.00.12 – 1.00.25 – 1.03'-deoxykanamycin B; Evades APH(3')-IIb inactivation.
Kanamycin B > 32.00.3 – 0.61.0 – 4.0Possesses 3'-OH; Highly susceptible to APH(3')-IIb[3].
Neamine > 128.0> 128.0> 128.0Pseudo-disaccharide; Lacks Rings III/IV for potent binding[5].
Nebramine > 128.0> 128.0> 128.0Lacks kanosamine sugar; Ribosomal binding severely impaired[4].

Data synthesized from established CLSI microdilution assays[5],[4],[3].

Experimental Protocol: A Self-Validating System for Impurity Profiling

To objectively compare these compounds in a laboratory setting, one cannot rely on standard UV-based chromatography. Aminoglycosides lack a UV-absorbing chromophore, meaning traditional HPLC-UV will yield dangerous false negatives for impurities[6]. The following protocol establishes a self-validating workflow utilizing Charged Aerosol Detection (CAD) coupled with biological verification.

Phase 1: Chromatographic Isolation (HPLC-CAD)
  • The Causality: We utilize HPLC-CAD because it provides a mass-uniform response independent of chemical structure, ensuring that non-chromophoric impurities like Neamine and Nebramine are accurately detected and quantified[6].

  • Step 1: Prepare the Tobramycin API sample (10 mg/mL) in a mobile phase of water and acetonitrile.

  • Step 2: Inject onto a C18 reversed-phase column. Because aminoglycosides are highly polar, utilize an ion-pairing agent (e.g., heptafluorobutyric acid, HFBA) in the mobile phase to increase retention time and resolution.

  • Step 3: Monitor the eluent via CAD. Collect fractions corresponding to the retention times of Kanamycin B, Neamine, and Nebramine.

Phase 2: Sample Purification (Lyophilization)
  • The Causality: The HFBA used in Phase 1 is highly acidic. If fractions are directly introduced into a biological assay, the low pH will artificially inhibit the active transport of aminoglycosides across the bacterial membrane, yielding falsely elevated MICs.

  • Step 4: Lyophilize the collected fractions to completely volatilize the water, acetonitrile, and HFBA. Reconstitute the purified impurities in sterile, deionized water.

Phase 3: Broth Microdilution Assay (CLSI Standards)
  • The Causality: We mandate the use of Cation-Adjusted Mueller-Hinton Broth (CAMHB). Extracellular calcium and magnesium ions compete with aminoglycosides for binding sites on the bacterial outer membrane. Standardizing these cations prevents artificial inflation or deflation of the MIC, acting as an internal biological control.

  • Step 5: Prepare serial two-fold dilutions of the reconstituted impurities (from 128 µg/mL down to 0.12 µg/mL) in 96-well microtiter plates containing CAMHB.

  • Step 6: Inoculate with standard strains (P. aeruginosa ATCC 27853, S. aureus ATCC 29213) to a final concentration of 5×105 CFU/mL.

  • Step 7: Incubate at 37°C for 16-20 hours. The MIC is recorded as the lowest concentration completely inhibiting visible growth.

Workflow SamplePrep API Sample Prep (Tobramycin Batch) HPLC HPLC-CAD / HPAE-IPAD (Chromophore-free Detection) SamplePrep->HPLC Injection Fraction Fraction Collection (Impurity Isolation) HPLC->Fraction Separation MIC Broth Microdilution (Cation-Adjusted MHB) Fraction->MIC Assay Setup Validation Data Validation (MIC Efficacy Check) MIC->Validation Quantification

Self-validating experimental workflow for impurity isolation and MIC quantification.

Conclusion for Drug Development

The presence of structural impurities in tobramycin formulations is not merely a regulatory hurdle; it is a clinical variable. While Kanamycin B retains some activity against Gram-positive organisms, its vulnerability to P. aeruginosa resistance mechanisms makes it a dead-weight molecule in treatments targeting cystic fibrosis or severe nosocomial infections[3],[2]. Furthermore, degradation products like Neamine and Nebramine are microbiologically inactive[5],[4]. High levels of these impurities dilute the therapeutic potency of the API and may contribute to cumulative nephrotoxicity and ototoxicity without providing any bactericidal benefit. Rigorous chromatographic profiling (via CAD or IPAD) paired with biological validation is essential to ensure formulation integrity.

Sources

Comparative

Reference Standard Validation for 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride: A Comprehensive Comparison Guide for Aminoglycoside Impurity Profiling

The Analytical Challenge: Mechanistic Context In the development and quality control of aminoglycoside antibiotics, impurity profiling is a critical regulatory requirement. 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydr...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Mechanistic Context

In the development and quality control of aminoglycoside antibiotics, impurity profiling is a critical regulatory requirement. 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride (CAS: 111170-72-0), commonly referred to as Nebrosamine Dihydrochloride , is a primary structural degradation product and synthetic impurity of Tobramycin[].

The fundamental analytical challenge with Nebrosamine and its parent aminoglycosides is their molecular structure: they are highly polar, strongly basic, and completely lack a UV-absorbing chromophore[2]. Consequently, traditional reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV/Vis detection is fundamentally ineffective. To achieve regulatory-compliant quantification, laboratories must utilize advanced reference standards paired with specialized detection techniques such as Pulsed Electrochemical Detection (PED), Charged Aerosol Detection (CAD), or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3].

Pathway Tobramycin Tobramycin API (Parent Aminoglycoside) Stress Hydrolytic Stress (Acid/Base/Heat) Tobramycin->Stress Nebrosamine Nebrosamine (2,6-Diamino-2,3,6-trideoxy- D-ribo-Hexose) Stress->Nebrosamine Other Deoxystreptamine Derivatives Stress->Other

Tobramycin degradation pathway yielding Nebrosamine under hydrolytic stress.

Reference Standard Grade Comparison

Selecting the appropriate grade of the 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride reference standard dictates the reliability of your analytical method. Below is an objective comparison of available standard grades to guide procurement and application.

Standard GradeMinimum PurityMetrological TraceabilityPrimary ApplicationCost-Efficiency
Certified Reference Material (CRM) ≥ 99.0% (qNMR)ISO 17034 / ISO/IEC 17025Quantitative API release testing, regulatory submissions.Low (High upfront cost, but prevents costly regulatory rejections).
Working Standard (Primary) ≥ 98.0% (HPLC)Traceable to CRMRoutine batch-to-batch QC, stability testing.High (Optimal balance of accuracy and daily operational cost).
Crude Impurity / Reagent Grade 90.0% - 95.0%Certificate of Analysis onlyQualitative peak identification, early method development.Very High (Strictly for non-GMP exploratory research).

Analytical Methodology Comparison

Because Nebrosamine cannot be detected via UV, scientists must choose between PED, MS/MS, and CAD. The choice depends on whether the goal is routine quantification or structural elucidation.

ParameterLC-PED (Pulsed Electrochemical)LC-MS/MS (Tandem Mass Spec)LC-CAD (Charged Aerosol)
Detection Mechanism Amine/hydroxyl oxidation at a gold electrode.Ionization and mass-to-charge ratio fragmentation.Aerosolization and charge transfer to particles.
Sensitivity (LOD) Excellent (~5 ng)[2]Superior (< 1 ng)Moderate (~10-50 ng)
Specificity Moderate (Relies on chromatographic resolution).Very High (Mass isolation).Low (Universal detector, detects all non-volatiles).
Routine QC Suitability High (Pharmacopeial standard).Low (High maintenance, complex data).Moderate (Requires volatile mobile phases).

Self-Validating Experimental Protocols

To ensure analytical trustworthiness, methods must be designed as self-validating systems. The following protocols explain not just the how, but the mechanistic why behind each step.

Protocol A: Routine Impurity Quantification via LC-PED

This method is optimized for the robust quantification of Nebrosamine in Tobramycin bulk formulations (2)[2].

Causality of Experimental Choices:

  • Stationary Phase & Ion-Pairing: A standard C18 column cannot retain highly polar aminoglycosides. By adding sodium octanesulfonate to the mobile phase, the basic amine groups of Nebrosamine are neutralized, forming a hydrophobic ion-pair complex that partitions effectively into the C18 stationary phase, preventing early void-volume elution[2].

  • Pulsed Detection: Applying a continuous voltage to a gold electrode causes the oxidation products of amines to permanently foul the surface, leading to rapid signal decay. A pulsed waveform dynamically cleans the electrode surface between measurements, ensuring reproducible peak areas over hundreds of injections[2].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Dissolve 35 g/L sodium sulfate and 1 g/L sodium octanesulfonate in water. Add 14 mL/L tetrahydrofuran and 50 mL/L of 0.2 M phosphate buffer. Adjust to pH 3.0.

  • System Suitability Testing (SST): Inject a resolution mixture containing Tobramycin, Kanamycin B, and Nebrosamine CRM. Self-Validation Check: The system is only valid if the resolution (Rs) between Tobramycin and Nebrosamine is > 1.5.

  • Blank Injection: Inject the sample diluent to verify baseline stability and rule out ghost peaks.

  • Standard Calibration: Inject Nebrosamine working standards from LOQ to 60 μg/mL to establish a linear calibration curve (R² ≥ 0.998).

  • Sample Analysis: Inject the Tobramycin API sample (1.0 mg/mL).

  • Spike Recovery (Self-Validation): Spike a known concentration of Nebrosamine CRM into the API sample. Self-Validation Check: Recovery must fall between 98.0% and 102.0%. This proves that the high-concentration Tobramycin matrix is not suppressing the Nebrosamine signal at the electrode[3].

Workflow SST 1. System Suitability Test (Resolution > 1.5) Blank 2. Blank Injection (Verify Baseline Stability) SST->Blank Standard 3. Nebrosamine CRM (Calibration Curve) Blank->Standard Sample 4. API / Formulation (Impurity Profiling) Standard->Sample Spike 5. Spike Recovery (Self-Validation: 98-102%) Sample->Spike

Self-validating LC-PED workflow ensuring analytical trustworthiness and accuracy.
Protocol B: Structural Elucidation via LC-MS/MS

When unknown degradation peaks appear during forced degradation studies (e.g., acid/base hydrolysis), LC-MS/MS is required to confirm if the peak is Nebrosamine (3)[3].

Causality of Experimental Choices:

  • Volatile Ion-Pairing & Ion Suppression: Unlike PED, LC-MS/MS cannot tolerate non-volatile salts like sodium sulfate. Instead, volatile agents like pentafluoropropionic acid (PFPA) or trifluoroacetic acid (TFA) are used. However, PFPA heavily suppresses electrospray ionization (ESI). To solve this, an anion exchange suppressor is installed post-column to strip the PFPA ions from the mobile phase before it enters the mass spectrometer, drastically enhancing the sensitivity of the Nebrosamine signal[4].

Step-by-Step Methodology:

  • Mobile Phase: Prepare an aqueous mobile phase containing 10 mM PFPA (volatile ion-pairing agent).

  • Chromatographic Separation: Inject the stressed Tobramycin sample onto a PFP (Pentafluorophenyl) or C18 column at 40 °C.

  • Post-Column Suppression: Route the eluent through a continuously regenerated anion suppressor to remove PFPA anions.

  • Mass Spectrometry: Operate the IT-TOF-MS in ESI positive ion mode. Extract the exact mass for Nebrosamine ([M+H]+).

  • Data Analysis: Compare the high-resolution MS/MS fragmentation pattern of the sample peak against the Nebrosamine CRM to confirm structural identity[4].

References

  • BOC Sciences. CAS 111170-72-0 (Tobramycin Impurity). Product Database.

  • Manyanga, V., Elkady, E., Hoogmartens, J., & Adams, E. (2013). Improved reversed phase liquid chromatographic method with pulsed electrochemical detection for tobramycin in bulk and pharmaceutical formulation. Journal of Pharmaceutical Analysis, 3(3), 161-167.2

  • Pfeifer, C., Fassauer, G., Gerecke, H., Jira, T., Remane, Y., Frontini, R., Byrne, J., & Reinhardt, R. (2015). Purity determination of amphotericin B, colistin sulfate and tobramycin sulfate in a hydrophilic suspension by HPLC. Journal of Chromatography B, 990, 7-14. 5

  • US Pharmacopeia (USP). Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis. Application Notes. 3

  • KU Leuven Research Repository. Rapid determination of multiple aminoglycoside antibiotics in veterinary formulations... (Contextual MS Ion Suppression Data). 4

Sources

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